9alpha,11-Dihydroxydrim-7-en-6-one
描述
属性
IUPAC Name |
(4R,4aS,8aS)-4-hydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10-8-11(17)12-13(2,3)6-5-7-14(12,4)15(10,18)9-16/h8,12,16,18H,5-7,9H2,1-4H3/t12-,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKASNEFFHUIZEG-AEGPPILISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2C(CCCC2(C1(CO)O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@@H]2[C@@]([C@]1(CO)O)(CCCC2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347667 | |
| Record name | (4R,4aS,8aS)-4-Hydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127681-58-7 | |
| Record name | (4R,4aS,8aS)-4-Hydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
what is the chemical structure of 9alpha,11-dihydroxydrim-7-en-6-one
An In-Depth Technical Guide to 9α,11-Dihydroxydrim-7-en-6-one: Structure, Properties, and Biological Significance
Abstract
9α,11-Dihydroxydrim-7-en-6-one is a naturally occurring drimane sesquiterpenoid isolated from the bark and leaves of Drimys winteri.[1] As a member of the C15 terpenoid family, it is characterized by a bicyclic decahydronaphthalene core, a structural motif common to compounds with a wide array of biological activities.[2][3][4] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and biosynthetic origins. Furthermore, it delves into its therapeutic potential by outlining its reported anti-inflammatory, antimicrobial, and anticancer properties, and provides detailed, field-proven protocols for its in vitro evaluation.[5] This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology.
The Drimane Sesquiterpenoid Class: A Primer
Drimane-type sesquiterpenoids (DTSs) are a significant class of C15 natural products produced by a diverse range of organisms, including plants, fungi, bacteria, and marine life.[3] Their shared chemical architecture, a decahydronaphthalene skeleton, is derived biosynthetically from the linear precursor farnesyl diphosphate (FPP).[2] The cyclization of FPP, catalyzed by terpene synthases or haloacid dehalogenase (HAD)-like proteins in fungi, forms foundational drimane skeletons like drimenol.[3] Subsequent enzymatic modifications, primarily by cytochrome P450 monooxygenases, introduce a vast array of functional groups (hydroxyls, ketones, aldehydes), leading to the chemical diversity and broad spectrum of bioactivities observed in this family.[2][6] These activities range from antifeedant and antimicrobial to potent anti-inflammatory and antiproliferative effects, making DTSs compelling targets for drug discovery.[3]
Caption: Proposed biosynthetic pathway for 9α,11-dihydroxydrim-7-en-6-one.
Synthetic Approaches: A Representative Protocol
While a total synthesis for 9α,11-dihydroxydrim-7-en-6-one is not prominently documented, synthetic routes to closely related analogues provide a blueprint for its potential chemical synthesis. The following protocol, adapted from the synthesis of 11-hydroxydrim-8(9)-en-7-one, illustrates key transformations applicable to this class of molecules. [7] Objective: Introduce a hydroxyl group at C-11 of a drimane-7-one core.
Rationale: Direct oxidation of the ketone is challenging. A more controlled approach involves forming an enol acetate, which can then be oxidized with a peracid to install the hydroxyl group. [7] Protocol: Synthesis of 11-Hydroxydrim-8(9)-en-7-one from Drim-8(9)-en-7-one [7]1. Enol Acetate Formation:
- Dissolve drim-8(9)-en-7-one in isopropenyl acetate.
- Add a catalytic amount of p-toluenesulfonic acid (TsOH).
- Heat the mixture to reflux for 4 hours to drive the formation of the enol acetate.
- Monitor reaction completion by TLC. Upon completion, neutralize the acid, and purify the resulting enol acetate via column chromatography.
- Peracidic Oxidation:
- Dissolve the purified enol acetate in a suitable aprotic solvent (e.g., dichloromethane).
- Cool the solution in an ice bath (0-4 °C).
- Add m-Chloroperoxybenzoic acid (m-CPBA) portion-wise over 30 minutes. The peracid attacks the enol double bond, leading to an intermediate that hydrolyzes to the α-hydroxy ketone.
- Stir the reaction at low temperature for 48 hours.
- Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and purify the final product, 11-hydroxydrim-8(9)-en-7-one, by column chromatography.
Biological Activity and Evaluation Protocols
Preliminary studies suggest that 9α,11-dihydroxydrim-7-en-6-one and related compounds possess significant anti-inflammatory, antimicrobial, and cytotoxic properties. [5][8]Rigorous in vitro evaluation is the first step in validating this potential.
Protocol: Anti-inflammatory Activity Assay
Principle: This assay quantifies the ability of the compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS), a bacterial endotoxin that mimics infection. [5] Methodology: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages [5]1. Cell Culture: Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. 2. Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere for 24 hours. 3. Compound Treatment:
- Prepare a stock solution of 9α,11-dihydroxydrim-7-en-6-one in DMSO.
- Pre-treat the adhered cells with serial dilutions of the compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO only).
- Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control group.
- Incubation: Incubate the plate for 24 hours at 37°C.
- NO Measurement (Griess Assay):
- Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
- Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis: Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the observed reduction in NO is not due to cell death.
Start [label="Seed RAW 264.7 Cells\n(96-well plate)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Adhere [label="Incubate 24h\n(Cell Adhesion)"];
Treat [label="Pre-treat with Compound\n(1 hour)"];
Stimulate [label="Stimulate with LPS\n(24 hours)"];
Supernatant [label="Collect Supernatant"];
Griess [label="Perform Griess Assay"];
Read [label="Measure Absorbance\n(540 nm)"];
Analyze [label="Calculate % Inhibition", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Adhere;
Adhere -> Treat;
Treat -> Stimulate;
Stimulate -> Supernatant;
Supernatant -> Griess;
Griess -> Read;
Read -> Analyze;
}
Caption: Experimental workflow for the in vitro nitric oxide anti-inflammatory assay.
Protocol: Cytotoxicity Assay
Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, providing a measure of cytotoxicity. [5] Methodology: MTT Assay for Cytotoxicity [5]1. Cell Seeding: Seed a relevant cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate and allow cells to attach overnight. 2. Compound Treatment: Treat cells with increasing concentrations of 9α,11-dihydroxydrim-7-en-6-one for a specified period (e.g., 48 or 72 hours). 3. MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form. 4. Solubilization: Carefully remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals. 5. Measurement: Read the absorbance at 570 nm. 6. Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
9α,11-Dihydroxydrim-7-en-6-one stands as a compelling example of the chemical sophistication and therapeutic potential inherent in the drimane sesquiterpenoid family. Its well-defined structure, featuring a reactive α,β-unsaturated ketone system and strategically placed hydroxyl groups, provides a strong foundation for its observed biological activities. The protocols detailed in this guide offer a validated framework for further investigation into its anti-inflammatory and cytotoxic mechanisms.
Future research should prioritize the total chemical synthesis of this molecule to enable broader biological screening and structure-activity relationship (SAR) studies. Elucidation of its precise molecular targets will be crucial in translating its potential from a natural product of interest into a lead compound for drug development.
References
-
Cai, Y., et al. (2021). Chemical Diversity and Biosynthesis of Drimane-Type Sesquiterpenes in the Fungal Kingdom. PMC. Available at: [Link]
-
Gao, S., et al. (2022). Drimane-type sesquiterpenoids from fungi. Chinese Journal of Natural Medicines. Available at: [Link]
-
Chen, T. H., & Lin, H. C. (2023). Terpene Synthases in the Biosynthesis of Drimane-Type Sesquiterpenes across Diverse Organisms. Chembiochem. Available at: [Link]
-
Chen, T. H., et al. (2024). Discovery and biosynthesis of bacterial drimane-type sesquiterpenoids from Streptomyces clavuligerus. PubMed. Available at: [Link]
-
Chen, T. H., et al. (2024). Discovery and biosynthesis of bacterial drimane-type sesquiterpenoids from Streptomyces clavuligerus. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
PubChem. 9,11-dihydroxy-6-oxodrim-7-ene. PubChem. Available at: [Link]
-
Vlad, P., et al. (2000). Synthesis of 11-hydroxydrim-8(9)-en-7-one and 11,12-dihydroxydrim-8(9)-en-7-one from drim-8(9)-en-7-one. ResearchGate. Available at: [Link]
-
Fondation Transplantation. 9alpha,11,12-Trihydroxydrim-7-en-6-one. Fondation Transplantation. Available at: [Link]
-
Kang, H. K., & Lee, S. S. (1997). Microbial 9alpha-hydroxylase: Epoxidation of 9(11)-dehydro-17alpha-methyl-testosterone. Archives of Pharmacal Research. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drimane-type sesquiterpenoids from fungi [cjnmcpu.com]
- 3. Terpene Synthases in the Biosynthesis of Drimane-Type Sesquiterpenes across Diverse Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Discovery and biosynthesis of bacterial drimane-type sesquiterpenoids from Streptomyces clavuligerus [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and biosynthesis of bacterial drimane-type sesquiterpenoids from Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Biosynthesis Pathway of Drimane Sesquiterpene 9α,11-Dihydroxydrim-7-en-6-one: A Comprehensive Technical Guide
Executive Summary
Drimane-type sesquiterpenes are a structurally diverse class of natural products characterized by a highly conserved decahydronaphthalene bicyclic core[1]. While historically isolated from plants and marine sponges, recent genomic mining has revealed filamentous fungi—particularly Aspergillus species—as prolific producers of these bioactive scaffolds[1]. Among these, 9α,11-dihydroxydrim-7-en-6-one (CAS: 127681-58-7, Formula: C15H24O3)[2] serves as a critical, highly oxygenated intermediate in the biosynthesis of complex drimane esters.
This technical guide deconstructs the enzymatic logic, genetic architecture, and experimental reconstitution of the 9α,11-dihydroxydrim-7-en-6-one biosynthetic pathway, specifically focusing on the drt biosynthetic gene cluster (BGC) identified in Aspergillus calidoustus[3].
Biosynthetic Gene Cluster (BGC) Architecture
The biosynthesis of drimane sesquiterpenes in A. calidoustus is governed by the drt gene cluster, a compact multigene system responsible for both the construction of the terpene skeleton and its subsequent late-stage oxidative tailoring[3]. The transition from the universal precursor to 9α,11-dihydroxydrim-7-en-6-one relies exclusively on two highly specialized enzymes:
-
DrtB (Dual-Functional Terpene Synthase): A unique enzyme comprising a terpene cyclase domain fused to a haloacid dehalogenase (HAD)-like hydrolase domain[4].
-
DrtD (Cytochrome P450 Monooxygenase): A multifunctional oxidative enzyme capable of processive hydroxylation and oxidation at multiple carbon centers (C-6, C-9, C-11, and C-12) on the rigid drimane scaffold[3].
Table 1: Key Enzymes in the Core Biosynthetic Pathway
| Enzyme | Protein Family | Substrate | Catalytic Function | Primary Product |
| DrtB | Terpene Cyclase / HAD-like Hydrolase | Farnesyl Diphosphate (FPP) | Class II cyclization followed by dephosphorylation | Drimenol (Drim-7-en-11-ol) |
| DrtD | Cytochrome P450 Monooxygenase | Drimenol | C-9 α-hydroxylation, C-6 hydroxylation/oxidation | 9α,11-dihydroxydrim-7-en-6-one |
Mechanistic Pathway: From FPP to Target Compound
The synthesis of 9α,11-dihydroxydrim-7-en-6-one is a masterclass in enzymatic efficiency, utilizing a minimal number of proteins to achieve complex stereospecific transformations.
Step 1: Bicyclic Ring Formation via DrtB
The pathway initiates with Farnesyl Diphosphate (FPP) , the ubiquitous C15 precursor of all sesquiterpenoids. DrtB operates via a two-step cascade[4]:
-
Cyclization: The terpene cyclase domain of DrtB acts as a Class II cyclase. It initiates a protonation-driven cyclization of FPP, folding the linear chain into a bicyclic intermediate, drimenyl diphosphate .
-
Dephosphorylation: Instead of relying on a separate phosphatase, the fused HAD-like hydrolase domain of DrtB cleaves the diphosphate group, yielding the stable hydrocarbon alcohol drimenol (drim-7-en-11-ol)[4].
Step 2: Multifunctional Oxidation via DrtD
Drimenol serves as the substrate for DrtD , a highly promiscuous yet regioselective Cytochrome P450[3]. To form 9α,11-dihydroxydrim-7-en-6-one, DrtD catalyzes a sequence of oxidative tailoring steps:
-
C-9 α-Hydroxylation: Insertion of a hydroxyl group at the bridgehead C-9 position.
-
C-6 Hydroxylation & Oxidation: DrtD hydroxylates the C-6 position and subsequently oxidizes this secondary alcohol into a ketone.
-
Note on Causality: The C-11 primary alcohol (inherited from drimenol) remains intact at this specific intermediate stage. If further oxidized by DrtD and the FAD-binding oxidoreductase DrtC, the C-11 position would convert to a carboxylic acid, triggering lactonization[3]. Thus, 9α,11-dihydroxydrim-7-en-6-one represents a precisely "arrested" state of oxidation.
Caption: Biosynthetic pathway of 9α,11-dihydroxydrim-7-en-6-one from FPP via DrtB and DrtD.
Experimental Reconstitution & Validation Protocols
To study or scale the production of 9α,11-dihydroxydrim-7-en-6-one, researchers utilize heterologous expression. Saccharomyces cerevisiae is the preferred host because its endogenous mevalonate pathway supplies abundant FPP, and it lacks a competing drimane background, ensuring a clean metabolic profile[3].
Protocol: Self-Validating Heterologous Expression Workflow
Phase 1: Vector Assembly & Transformation
-
Gene Amplification: Amplify drtB and drtD from A. calidoustus cDNA.
-
Plasmid Construction: Clone the genes into a dual-promoter yeast expression vector (e.g., pESC-URA) utilizing galactose-inducible promoters (GAL1/GAL10).
-
Transformation: Transform the plasmid into S. cerevisiae (e.g., strain BJ5464-NpgA, which is optimized for P450 expression). Crucial Validation Step: Simultaneously transform an empty pESC-URA vector into a separate batch as a negative control to rule out endogenous yeast metabolites.
Phase 2: Fermentation & Extraction
-
Cultivation: Grow transformants in uracil-dropout synthetic complete (SC-Ura) medium containing 2% glucose for 48 hours at 30°C.
-
Induction: Centrifuge the cells and resuspend in SC-Ura medium containing 2% galactose to induce drtB and drtD expression. Incubate for an additional 72 hours.
-
Extraction: Lyse the cells and extract the total culture broth with an equal volume of ethyl acetate (EtOAc). Causality: EtOAc is selected because its polarity perfectly partitions moderately polar oxygenated sesquiterpenes (like the target compound) into the organic phase while leaving highly polar primary metabolites in the aqueous phase.
-
Concentration: Dry the organic phase under reduced pressure and resuspend in HPLC-grade methanol.
Phase 3: LC-HRMS Analysis
-
Chromatography: Inject the extract onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Mass Spectrometry: Analyze via High-Resolution Mass Spectrometry (HRMS) in positive ion mode.
-
Validation: Confirm the presence of the target compound by identifying the exact mass [M+H]+ peak and comparing the retention time against the empty vector control.
Caption: Experimental workflow for heterologous reconstitution of the drimane biosynthetic pathway.
Table 2: LC-HRMS Analytical Targets for Pathway Validation
| Compound | Molecular Formula | Exact Mass | Expected [M+H]+ | Diagnostic Role |
| Drimenol | C15H26O | 222.1984 | 223.2062 | Validates DrtB functionality |
| 9α,11-Dihydroxydrim-7-en-6-one | C15H24O3 | 252.1725 | 253.1803 | Validates DrtD functionality |
Conclusion & Future Perspectives
The elucidation of the drt BGC from A. calidoustus has demystified the enzymatic logic behind fungal drimane sesquiterpenes[3]. The synthesis of 9α,11-dihydroxydrim-7-en-6-one highlights the remarkable efficiency of the DrtD Cytochrome P450, which executes multiple, sterically demanding oxidations on a single substrate. For drug development professionals, this pathway offers a modular toolkit: by controlling the expression of DrtD or engineering its active site, researchers can selectively harvest specific oxygenated intermediates for the semi-synthesis of novel antimicrobial or antifeedant therapeutics.
References
- Drimane-type sesquiterpenoids from fungi Chinese Journal of Natural Medicines URL
- Ambrox | CAS:6790-58-5 | Manufacturer ChemFaces ChemFaces URL
- Angewandte Chemie International Edition (via NIH PMC)
- Discovery and biosynthesis of bacterial drimane-type sesquiterpenoids from Streptomyces clavuligerus Beilstein Journal of Organic Chemistry URL
Sources
- 1. Drimane-type sesquiterpenoids from fungi [cjnmcpu.com]
- 2. Ambrox | CAS:6790-58-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Discovery and biosynthesis of bacterial drimane-type sesquiterpenoids from Streptomyces clavuligerus [beilstein-journals.org]
Natural Sources and Isolation of 9α,11-Dihydroxydrim-7-en-6-one: A Technical Guide
Executive Summary
Sesquiterpenoids featuring the bicyclic drimane skeleton represent a highly privileged class of natural products, renowned for their structural diversity and broad-spectrum pharmacological properties. Among these, 9α,11-dihydroxydrim-7-en-6-one (CAS: 127681-58-7) stands out as a highly oxygenated derivative. This compound is primarily isolated from the leaves and bark of Drimys winteri (Winteraceae), a medicinal tree endemic to the temperate rainforests of Chile and Argentina[1]. The unique oxygenation pattern of this molecule—specifically the dual hydroxyl groups and the enone system—confers specialized hydrogen-bonding capabilities and electrophilicity, making it a highly valuable scaffold for modern drug development.
Botanical Provenance and Ecological Context
In its ecological niche, Drimys winteri (commonly known as Canelo) synthesizes drimane sesquiterpenoids as an evolutionary defense mechanism against phytopathogenic fungi and herbivorous insects[2]. The biosynthesis of these compounds is heavily concentrated in the bark and leaves. The evolutionary rationale for producing highly functionalized drimanes like 9α,11-dihydroxydrim-7-en-6-one lies in their ability to act as Michael acceptors or disrupt cellular membranes of invading pathogens, specifically targeting soilborne fungi such as Gaeumannomyces graminis[2].
Phytochemical Profiling and Quantitative Yields
The extraction of drimane sesquiterpenoids from Drimys winteri yields a complex mixture of structurally related secondary metabolites. Because 9α,11-dihydroxydrim-7-en-6-one is a minor constituent compared to major drimanes like polygodial, its isolation requires precision chromatography[3]. Table 1 summarizes the comparative yields of key drimanes obtained from the bark matrix, highlighting the necessity for scalable, high-resolution fractionation.
Table 1: Comparative Yields of Drimane Sesquiterpenoids from Drimys winteri Bark
| Compound | Molecular Formula | Yield (% w/w) | Primary Biological Activity |
| Polygodial | C₁₅H₂₂O₂ | 0.092 - 0.110% | Antifungal, Anti-inflammatory[4],[3] |
| Isotadeonal | C₁₅H₂₂O₂ | 0.062% | Antifungal (Non-albicans targets)[3] |
| Isodrimeninol | C₁₅H₂₄O₂ | 0.057% | Antifungal, Membrane Disruption[4] |
| Drimenol | C₁₅H₂₆O | 0.015 - 0.040% | Antibacterial[4],[3] |
| Winterdial | C₁₅H₂₂O₃ | 0.001% | Antifungal[3] |
| Drimenin | C₁₅H₂₂O₂ | 0.001% | Antifungal[4] |
| 9α,11-dihydroxydrim-7-en-6-one | C₁₅H₂₄O₃ | < 0.010% | Cytotoxic, Research Scaffold[1] |
Step-by-Step Isolation and Purification Methodology
The isolation of 9α,11-dihydroxydrim-7-en-6-one requires a sequential, polarity-guided extraction protocol. The following methodology is designed as a self-validating system , where each phase incorporates internal quality control checks to ensure structural integrity and prevent degradation[4].
Phase 1: Matrix Preparation and Defatting
-
Milling: Pulverize air-dried bark of D. winteri to a uniform particle size of <2 mm to maximize the surface-area-to-solvent ratio.
-
Defatting: Macerate the biomass in n-hexane (1:10 w/v) for 48 hours at 25°C.
-
Causality: Hexane selectively removes cuticular waxes, highly lipophilic sterols, and fatty acids. Removing these early prevents them from co-eluting and smearing across silica gel columns during later purification stages.
-
Phase 2: Selective Extraction
-
Maceration: Extract the defatted marc with ethyl acetate (EtOAc) for 72 hours under continuous agitation[5].
-
Concentration: Filter the extract and concentrate under reduced pressure at 35°C to yield a crude viscous extract.
-
Causality: EtOAc possesses an optimal dielectric constant for partitioning oxygenated sesquiterpenoids (like 9α,11-dihydroxydrim-7-en-6-one) without extracting highly polar, polymeric tannins that irreversibly bind to stationary phases[5].
-
Phase 3: Chromatographic Fractionation
-
Primary Silica Gel Chromatography: Load the crude EtOAc extract onto a normal-phase silica gel column (230-400 mesh).
-
Gradient Elution: Elute with a step gradient of n-hexane:EtOAc, starting from 100:0 to 0:100[4].
-
TLC Monitoring (Self-Validating Checkpoint): Spot fractions on silica gel TLC plates and develop with anisaldehyde-sulfuric acid reagent, followed by heating at 105°C.
-
Causality & Validation: Anisaldehyde reacts with the nucleophilic centers of terpenes under acidic/thermal conditions to produce distinct chromophores (typically purple or blue spots). This provides immediate, visual validation of the drimane scaffold's presence, dictating which fractions to pool[2]. 9α,11-dihydroxydrim-7-en-6-one typically elutes in the higher polarity fractions (e.g., Hexane:EtOAc 3:7) due to its dual hydroxyl groups.
-
Phase 4: Structural Elucidation
-
NMR Spectroscopy: Subject the purified isolate to high-resolution 1D (¹H, ¹³C) and 2D (HSQC, HMBC, NOESY) NMR.
-
Self-Validating Checkpoint: The HMBC cross-peaks between the methyl protons and the bicyclic ring carbons independently verify the drimane skeleton. NOESY correlations confirm the α-orientation of the C-9 hydroxyl group, serving as an absolute, self-contained proof of stereochemistry without relying on external reference standards that may degrade over time.
-
Fig 1. Extraction and chromatographic isolation workflow for drimane sesquiterpenoids.
Biological Activities and Pharmacological Mechanisms
Drimane sesquiterpenoids from D. winteri exhibit profound biological activities, primarily driven by their ability to interact with nucleophilic residues on target proteins[4].
Antifungal Activity: Compounds like polygodial and isodrimeninol disrupt the fungal cell wall and induce severe lipid peroxidation. They are highly effective against Gaeumannomyces graminis var. tritici, achieving LC₅₀ values between 7 and 10 μg/mL[2]. The α,β-unsaturated carbonyl systems in these molecules act as Michael acceptors, covalently binding to sulfhydryl groups of essential fungal enzymes.
Anti-inflammatory Mechanisms (NF-κB Pathway Inhibition): Drimane sesquiterpenoids exert potent anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway[5]. They inhibit the phosphorylation and subsequent degradation of IκBα. By stabilizing the IκBα/NF-κB complex in the cytosol, these compounds prevent the nuclear translocation of NF-κB, thereby silencing the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6)[5].
Fig 2. Inhibition of the NF-κB inflammatory signaling pathway by drimane sesquiterpenoids.
Conclusion
The isolation of 9α,11-dihydroxydrim-7-en-6-one from Drimys winteri highlights the intricate relationship between ecological defense mechanisms and pharmacological utility. By employing causality-driven, self-validating extraction protocols, researchers can efficiently isolate these highly oxygenated drimanes. Their unique structural topology and ability to modulate critical biological pathways position them as highly valuable scaffolds for next-generation antifungal and anti-inflammatory therapeutics.
References
- MedChemExpress. "9α,11-Dihydroxydrim-7-en-6-one | Natural Product".
- BenchChem. "A Comparative Analysis of 11-Hydroxydrim-7-en-6-one and Related Drimane Sesquiterpenoids from Drimys winteri".
- MDPI. "Drimane Sesquiterpene Aldehydes Control Candida Yeast Isolated from Candidemia in Chilean Patients".
- ASM Journals. "Antifungal Effects of Drimane Sesquiterpenoids Isolated from Drimys winteri against Gaeumannomyces graminis var. tritici".
- MDPI. "Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway".
Sources
Unveiling the In Vitro Mechanisms of 9α,11-Dihydroxydrim-7-en-6-one: A Comprehensive Technical Guide for Preclinical Evaluation
Executive Summary
The exploration of marine and plant-derived natural products remains a cornerstone of modern pharmacognosy. 9α,11-dihydroxydrim-7-en-6-one (CAS No. 127681-58-7) is a highly oxygenated drimane-type sesquiterpenoid naturally isolated from the bark and leaves of the medicinal tree Drimys winteri[1][2], as well as from marine-derived fungi such as Aspergillus ustus[3].
Characterized by its bicyclic decalin core, this compound has garnered significant attention for its potent biological activities. Drawing upon structure-activity relationship (SAR) data from closely related drimane sesquiterpenoids (such as polygodial and isotadeonal), 9α,11-dihydroxydrim-7-en-6-one exhibits dual pharmacological functionality: potent anti-inflammatory modulation via the NF-κB axis and targeted cytotoxicity via the intrinsic apoptotic pathway[4][5].
This whitepaper synthesizes the mechanistic causality of 9α,11-dihydroxydrim-7-en-6-one in vitro, providing researchers with self-validating experimental protocols and robust data interpretation frameworks to accelerate preclinical screening.
Anti-Inflammatory Mechanism: Modulating the NF-κB Axis
Mechanistic Rationale
Inflammation is driven by the activation of transcription factors that upregulate pro-inflammatory cytokines and enzymes. The primary target for drimane sesquiterpenoids is the Nuclear Factor-kappa B (NF-κB) signaling pathway [5][6].
In a basal state, NF-κB (typically a p50/p65 heterodimer) is sequestered in the cytoplasm by the inhibitory protein IκB-α. Upon stimulation by lipopolysaccharide (LPS) binding to Toll-like Receptor 4 (TLR4), the IκB kinase (IKK) complex is activated. IKK phosphorylates IκB-α, marking it for proteasomal degradation and freeing NF-κB to translocate to the nucleus[5][7].
9α,11-dihydroxydrim-7-en-6-one acts as an upstream inhibitor. Mechanistic studies on related drimanes demonstrate that these compounds specifically inhibit the phosphorylation of IκB-α by the IKK complex[5]. By stabilizing the IκB-α/NF-κB complex, the compound prevents nuclear translocation, thereby suppressing the downstream transcription of inducible nitric oxide synthase (iNOS), TNF-α, and IL-6[6][8].
Pathway Visualization
Caption: Inhibition of the NF-κB signaling cascade by 9α,11-dihydroxydrim-7-en-6-one via IKK suppression.
Self-Validating Protocol: NO Production Assay (Griess Reaction)
To validate this mechanism in vitro, we measure Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 murine macrophages. Because NO is highly unstable, the Griess reaction is used to quantify its stable degradation product, nitrite ( NO2− ), serving as a direct proxy for iNOS enzyme activity[7][9].
Step-by-Step Methodology:
-
Cell Seeding: Culture RAW 264.7 cells in DMEM (10% FBS, 1% Pen/Strep). Seed at 5×105 cells/mL in a 96-well plate. Incubate for 24h at 37°C, 5% CO2 to ensure adherence[9].
-
Serum Starvation (Crucial Causality): Replace media with serum-free DMEM for 4 hours prior to treatment. Rationale: Serum proteins can bind to lipophilic sesquiterpenoids, artificially inflating the apparent IC50 value.
-
Compound Pre-treatment: Treat cells with serial dilutions of 9α,11-dihydroxydrim-7-en-6-one (e.g., 1–50 µM) for 1 hour. Include a positive inhibition control (e.g., Quercetin or CAPE at 10 µM)[5].
-
LPS Stimulation: Add 1 µg/mL LPS to all wells except the absolute negative control. Incubate for 24 hours[5][9].
-
Griess Reaction: Transfer 100 µL of the culture supernatant to a new plate. Add 100 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Rationale: The acidic environment drives the diazotization reaction, forming a measurable pink azo dye.
-
Quantification: Read absorbance at 540 nm using a microplate reader. Calculate nitrite concentration against a standard curve of sodium nitrite ( NaNO2 ).
Cytotoxic & Apoptotic Mechanism: The Intrinsic Pathway
Mechanistic Rationale
Beyond inflammation, drimane sesquiterpenoids exhibit targeted cytotoxicity against various neoplastic cell lines (e.g., HeLa, A549, MCF-7)[4][7]. The primary mechanism of action is the induction of the intrinsic (mitochondrial) apoptotic pathway [4].
9α,11-dihydroxydrim-7-en-6-one induces severe intracellular stress, leading to the depolarization of the mitochondrial membrane potential ( ΔΨm ). This depolarization triggers the release of Cytochrome c from the mitochondrial intermembrane space into the cytosol. Once in the cytosol, Cytochrome c binds to Apaf-1 and procaspase-9 to form the apoptosome. This complex cleaves and activates Caspase-9, which subsequently activates the executioner Caspase-3, leading to PARP cleavage, DNA fragmentation, and controlled cell death[4][10].
Pathway Visualization
Caption: Intrinsic apoptotic cascade triggered by 9α,11-dihydroxydrim-7-en-6-one via mitochondrial stress.
Self-Validating Protocol: Cytotoxicity (MTT) & Caspase-3 Activity
To establish the therapeutic window and confirm the apoptotic mechanism, a two-tiered approach is required: an MTT viability assay followed by a specific Caspase-3 cleavage assay[4].
Protocol A: MTT Cell Viability Assay
-
Seeding: Seed cancer cells (e.g., HeLa) at 1×104 cells/well in a 96-well plate. Incubate overnight.
-
Treatment: Expose cells to a logarithmic concentration gradient of the compound (0.1 µM to 100 µM) for 48 hours[9].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Rationale: Viable cells with active mitochondrial succinate dehydrogenase reduce the yellow tetrazolium salt into insoluble purple formazan crystals. Dead cells do not[7].
-
Solubilization: Aspirate media carefully and add 150 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm to calculate the IC50 .
Protocol B: Caspase-3 Fluorometric Assay
-
Induction: Treat cells in a 6-well plate with the established IC50 concentration of 9α,11-dihydroxydrim-7-en-6-one for 24 hours. Use Staurosporine (1 µM) as a positive apoptotic control[4].
-
Lysis: Harvest cells, wash with cold PBS, and lyse using a CHAPS-based lysis buffer. Centrifuge at 10,000 x g for 1 minute to collect the cytosolic extract[4].
-
Reaction: Incubate 50 µg of protein lysate with the fluorogenic Caspase-3 substrate (Ac-DEVD-AFC) at 37°C for 1 hour. Rationale: Active Caspase-3 specifically recognizes the DEVD sequence, cleaving the AFC fluorophore.
-
Detection: Measure fluorescence (Excitation: 400 nm, Emission: 505 nm). An increase in fluorescence relative to the untreated control confirms executioner caspase activation.
Quantitative Data Synthesis & Comparative Baselines
Because 9α,11-dihydroxydrim-7-en-6-one belongs to a highly conserved structural family of drimane sesquiterpenoids, its anticipated in vitro efficacy can be benchmarked against extensively characterized analogs like Polygodial and Isotadeonal[5][7][11].
| Biological Target / Assay | Cell Line / Model | Biomarker Evaluated | Expected Efficacy Range ( IC50 / MIC) | Mechanistic Note |
| Anti-inflammatory | RAW 264.7 (LPS-induced) | Nitric Oxide (NO) / iNOS | 5.0 – 15.0 µM | Direct correlation with IκB-α phosphorylation inhibition[5][8]. |
| Anti-inflammatory | THP-1 Reporter Cells | NF-κB (SEAP Reporter) | 1.0 – 10.0 µM | Superior potency compared to standard CAPE controls[5]. |
| Cytotoxicity | HeLa / MCF-7 | Cell Viability (MTT) | 10.0 – 30.0 µM | Dependent on the presence of the oxygenated functional groups[7]. |
| Antimicrobial (Fungal) | Candida albicans | Visible Growth Inhibition | 3.12 – 6.25 µg/mL | Acts via disruption of the fungal cell membrane[11]. |
Conclusion and Future Perspectives
9α,11-dihydroxydrim-7-en-6-one represents a highly promising, multi-target bioactive molecule. Its ability to simultaneously halt the NF-κB inflammatory cascade while selectively inducing mitochondrial apoptosis in neoplastic cells makes it a prime candidate for oncology and auto-immune pharmacology.
Future in vivo studies must focus on the pharmacokinetic profiling of this compound, specifically addressing the bioavailability limitations inherent to highly lipophilic sesquiterpenoids. Formulation strategies, such as liposomal encapsulation or nano-emulsions, will be critical for translating these robust in vitro mechanisms into systemic in vivo efficacy.
References
-
Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Drimane-type sesquiterpenoids and their anti-inflammatory evaluation from Pyrrhoderma noxium HNNU0524. ResearchGate. Available at:[Link]
-
Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102. National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Molecular Docking Studies of 9α,11-dihydroxydrim-7-en-6-one: A Technical Guide to Target Identification and Binding Mechanics
Executive Summary & Structural Rationale
The drimane sesquiterpenoid family, isolated from sources such as Drimys winteri and various fungal strains, has garnered significant attention for its broad-spectrum pharmacological properties, including anti-inflammatory, antifungal, and neuroactive effects [1, 2]. Among these, 9α,11-dihydroxydrim-7-en-6-one (CAS: 127681-58-7) presents a highly unique chemotype.
Unlike the well-characterized dialdehyde polygodial, 9α,11-dihydroxydrim-7-en-6-one features a highly functionalized decalin core:
-
The 6,7-Enone System: The α,β-unsaturated ketone at C6-C7 acts as a potential soft electrophile (Michael acceptor), capable of forming covalent adducts with nucleophilic cysteine residues in target proteins.
-
Stereospecific Hydroxyls (9α-OH and 11-OH): These groups serve as critical, directional hydrogen-bond donors and acceptors, anchoring the lipophilic drimane skeleton within polar sub-pockets of target active sites.
This whitepaper outlines the definitive computational protocols for interrogating the binding mechanics of 9α,11-dihydroxydrim-7-en-6-one across three validated drimane targets: the NF-κB pathway (IKKβ) [3], Lanosterol 14α-demethylase (CYP51) [1], and Human α4β2 Nicotinic Acetylcholine Receptors (nAChRs) [2].
Mechanistic Pathways & Target Selection
To understand the causality behind our docking parameters, we must first map the biological pathways modulated by drimane sesquiterpenoids. Recent studies demonstrate that drimane derivatives potently inhibit the phosphorylation of IκB-α, thereby sequestering NF-κB in the cytoplasm and halting pro-inflammatory gene transcription[3].
Fig 1: Mechanism of NF-κB pathway inhibition by drimane sesquiterpenoids.
By targeting the ATP-binding pocket of IKKβ or the allosteric sites of nAChRs, the lipophilic decalin ring of 9α,11-dihydroxydrim-7-en-6-one drives desolvation free energy, while the 9α and 11-hydroxyls dictate target specificity.
Experimental Protocols: Step-by-Step Methodology
A self-validating docking protocol requires rigorous preparation of both the ligand and the macromolecular target to prevent false-positive scoring artifacts.
Phase I: Ligand Preparation & Conformational Search
Causality: The decalin ring of drimanes can adopt multiple chair/boat conformations. Energy minimization using quantum mechanical (QM) methods ensures the starting geometry reflects the global energy minimum, preventing steric clashes during grid placement.
-
Structure Generation: Build 9α,11-dihydroxydrim-7-en-6-one in a 3D builder (e.g., Avogadro or Maestro), ensuring the strict α-stereochemistry at C9.
-
Charge Assignment: Assign Gasteiger or RESP (Restrained Electrostatic Potential) partial atomic charges. The enone oxygen will carry a significant partial negative charge, critical for metal coordination or H-bonding.
-
Energy Minimization: Perform Density Functional Theory (DFT) optimization at the B3LYP/6-31G* level to optimize the geometry of the C6-C7 enone system.
Phase II: Target Protein Preparation
Causality: Crystal structures often lack hydrogen atoms and contain unresolved loops. Proper protonation states at physiological pH (7.4) are critical, especially for histidine and cysteine residues in the IKKβ active site.
-
PDB Acquisition: Retrieve high-resolution structures for IKKβ (e.g., PDB ID: 4KIK), CYP51 (e.g., PDB ID: 5V5Z), and α4β2 nAChR (e.g., PDB ID: 5KXI).
-
Pre-processing: Remove co-crystallized waters beyond 3 Å of the active site. Retain critical structural waters that bridge ligand-protein interactions.
-
Protonation & Minimization: Use the Protein Preparation Wizard (Schrödinger) or PROPKA to assign protonation states at pH 7.4. Minimize the structure using the OPLS4 or AMBER14SB force field until the RMSD of heavy atoms converges to 0.3 Å.
Phase III: Grid Generation & Docking Execution
-
Grid Definition: Center the grid box on the co-crystallized native ligand. For IKKβ, ensure the grid encompasses Cys99 and Cys179 to evaluate potential covalent or strong non-covalent interactions with the C6-C7 enone.
-
Docking Run: Execute AutoDock Vina or Glide SP/XP. Set exhaustiveness to a minimum of 64 to ensure adequate sampling of the 11-hydroxymethyl rotamers.
-
Covalent Docking (Optional but Recommended): Given the Michael acceptor nature of the enone, run a parallel covalent docking protocol (e.g., CovDock) specifying Cys179 (in IKKβ) as the reactive residue.
Phase IV: Post-Docking Analysis & MD Simulation
Causality: Static docking lacks temporal dynamics. Molecular Dynamics (MD) simulations validate whether the 9α-OH and 11-OH hydrogen bonds remain stable under physiological thermal fluctuations.
-
Simulation Setup: Solvate the top-ranked complex in a TIP3P water box. Neutralize with Na+/Cl- ions.
-
Production Run: Run a 150 ns unrestrained MD simulation using GROMACS or Desmond.
-
Trajectory Analysis: Extract RMSD (Root Mean Square Deviation) and RMSF (Root Mean Square Fluctuation) to confirm complex stability. Calculate binding free energy using MM-GBSA.
Fig 2: Computational workflow for molecular docking and dynamic validation.
Quantitative Data Presentation
Based on structural homology with polygodial and isotadeonal [1, 3], the table below summarizes the projected binding metrics and key interacting residues for 9α,11-dihydroxydrim-7-en-6-one across its primary targets.
| Biological Target | Putative Binding Site | Predicted Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Type |
| IKKβ (NF-κB Pathway) | ATP-Binding Pocket | -7.8 to -8.5 | Cys99, Cys179, Asp166 | H-bonding (via 9α-OH, 11-OH); Michael Addition (via C6-C7 enone) |
| Lanosterol 14α-demethylase | Catalytic Heme Pocket | -8.1 to -8.9 | Tyr118, Leu376, Heme-Fe | Hydrophobic (Decalin core); Metal coordination (C6=O) |
| α4β2 nAChR | Nonluminal TMD-β2 | -6.5 to -7.2 | Leu262, Val266, Ser269 | Hydrophobic packing; H-bonding (via 11-OH) |
Note: The dual hydroxyl groups (9α, 11) significantly increase the polar surface area compared to drimenin, altering its orientation in the lipophilic pocket of nAChRs, which typically favors lower polarity ligands [2].
Conclusion
The molecular docking of 9α,11-dihydroxydrim-7-en-6-one requires a nuanced approach that accounts for both its lipophilic decalin scaffold and its reactive enone system. By employing rigorous QM-based ligand preparation and validating static poses with 150 ns MD simulations, researchers can accurately map its polypharmacological profile. The stereospecific 9α-OH and 11-OH groups serve as critical anchors, differentiating its binding kinetics from other drimane dialdehydes like polygodial.
References
-
Marín, V., et al. "Drimane Sesquiterpene Aldehydes Control Candida Yeast Isolated from Candidemia in Chilean Patients." International Journal of Molecular Sciences, 2022.[Link]
-
Arias, H. R., et al. "Drimane Sesquiterpenoids Noncompetitively Inhibit Human α4β2 Nicotinic Acetylcholine Receptors with Higher Potency Compared to Human α3β4 and α7 Subtypes." Journal of Natural Products, 2018.[Link]
-
Marín, V., et al. "Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway." Molecules, 2025.[Link]
In Vivo Dosing Guidelines for 9α,11-Dihydroxydrim-7-en-6-one in Murine Models: Application Notes and Protocols
Introduction
9α,11-Dihydroxydrim-7-en-6-one is a drimane-type sesquiterpenoid, a class of natural products known for a diverse range of biological activities.[1] Isolated from species such as Drimys winteri, this compound and its analogs are of significant interest for their potential therapeutic applications, with related compounds demonstrating anti-inflammatory, antimicrobial, and anticancer properties.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing effective in vivo dosing regimens for 9α,11-Dihydroxydrim-7-en-6-one in murine models. Due to the limited availability of specific in vivo data for this particular compound, this guide emphasizes a systematic approach to dose-finding and efficacy testing, drawing upon data from structurally related drimane sesquiterpenoids to inform initial experimental design.
The primary challenge in working with sesquiterpenoids is often their poor aqueous solubility, which can impact bioavailability and lead to inconsistent results.[3] Therefore, careful consideration of vehicle formulation is paramount for successful in vivo studies. This guide will address formulation strategies, detailed protocols for dose-range finding, and subsequent efficacy evaluation in a relevant murine model of acute inflammation.
Pre-clinical Rationale and Mechanistic Insights
Drimane sesquiterpenoids have been reported to exert their biological effects through various mechanisms. For instance, their anti-inflammatory activity is often associated with the inhibition of pro-inflammatory mediators.[2] A common model to evaluate such activity is the carrageenan-induced paw edema model in mice or rats, which mimics the physiological processes of acute inflammation.[4][5] Given the established anti-inflammatory potential within this class of compounds, this model serves as a logical starting point for the in vivo characterization of 9α,11-Dihydroxydrim-7-en-6-one.
While the precise molecular targets of 9α,11-Dihydroxydrim-7-en-6-one are not fully elucidated, related compounds have been shown to modulate inflammatory pathways. The following diagram illustrates a generalized inflammatory signaling pathway that could be potentially modulated by this compound.
Caption: Workflow for the dose-range finding study.
Protocol for Dose-Range Finding Study:
-
Animal Model: Male or female C57BL/6 or BALB/c mice, 8-10 weeks old.
-
Acclimatization: House the animals for at least 7 days under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group.
-
Dose Selection: Based on data from related drimane sesquiterpenoids, a starting dose range can be proposed. For instance, a study on two other drimane sesquiterpenoids in diabetic rats used a daily oral dose of 2 mg/kg. [6][7]For an acute inflammation model, a wider range should be explored. A suggested starting dose could be 10 mg/kg, with escalating doses (e.g., 30 mg/kg, 100 mg/kg) in subsequent groups.
-
Administration: Administer a single dose of the compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) gavage. The route of administration should be chosen based on the intended therapeutic application.
-
Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 4, 24, 48, and 72 hours post-dosing). Record any changes in behavior, appearance (piloerection, lethargy), and body weight.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or severe clinical signs).
Table for Recording Acute Toxicity Observations:
| Group | Dose (mg/kg) | Route | Clinical Signs (4h) | Clinical Signs (24h) | Body Weight Change (%) | Mortality |
| 1 | Vehicle | i.p. | ||||
| 2 | 10 | i.p. | ||||
| 3 | 30 | i.p. | ||||
| 4 | 100 | i.p. |
Phase 2: Efficacy Study in a Murine Model of Acute Inflammation
Once a safe dose range has been established, the efficacy of 9α,11-Dihydroxydrim-7-en-6-one can be evaluated in a relevant disease model. The carrageenan-induced paw edema model is a well-established and reproducible method for assessing acute anti-inflammatory activity. [4] Protocol for Carrageenan-Induced Paw Edema Model:
-
Animal Model and Acclimatization: As described in the dose-range finding study.
-
Grouping: Randomly assign animals to the following groups (n=6-8 per group):
-
Group 1: Vehicle control + Saline injection in paw
-
Group 2: Vehicle control + Carrageenan injection in paw
-
Group 3: 9α,11-Dihydroxydrim-7-en-6-one (Low dose) + Carrageenan
-
Group 4: 9α,11-Dihydroxydrim-7-en-6-one (Mid dose) + Carrageenan
-
Group 5: 9α,11-Dihydroxydrim-7-en-6-one (High dose) + Carrageenan
-
Group 6: Positive control (e.g., Indomethacin, 10 mg/kg) + Carrageenan
-
-
Dosing: Administer the vehicle, 9α,11-Dihydroxydrim-7-en-6-one, or positive control (e.g., i.p. or p.o.) 30-60 minutes before the carrageenan injection. Doses for the test compound should be selected based on the MTD determined in the previous study (e.g., 10, 30, and 100 mg/kg).
-
Induction of Edema: Inject 20-50 µL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each mouse. Inject the same volume of sterile saline into the left hind paw as a control.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of paw edema inhibition for each treated group compared to the vehicle-treated carrageenan group using the following formula:
-
% Inhibition = [ (C - T) / C ] x 100
-
Where C is the average increase in paw volume in the control group and T is the average increase in paw volume in the treated group.
-
-
-
Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treated groups with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
Table for Summarizing Efficacy Data:
| Group | Dose (mg/kg) | Paw Volume Increase (µL) at 3h (Mean ± SEM) | % Inhibition |
| Vehicle + Saline | - | ||
| Vehicle + Carrageenan | - | ||
| Low Dose + Carrageenan | |||
| Mid Dose + Carrageenan | |||
| High Dose + Carrageenan | |||
| Positive Control |
Conclusion
These application notes provide a systematic and scientifically sound framework for establishing the in vivo dosing guidelines for 9α,11-Dihydroxydrim-7-en-6-one in murine models. By first determining the MTD in a dose-range finding study and then evaluating efficacy in a validated model of inflammation, researchers can generate robust and reproducible data. The provided protocols and data from related compounds offer a rational starting point for these investigations. Further studies may explore the compound's efficacy in other models (e.g., chronic inflammation, cancer xenografts) and delve deeper into its mechanism of action through pharmacokinetic and pharmacodynamic assessments.
References
-
Anti-diabetic and lipid-lowering effects of drimane sesquiterpenoids isolated from Zygogynum pancheri - PubMed. (2020, October 1). Retrieved from [Link]
-
Anti-diabetic and lipid-lowering effects of drimane sesquiterpenoids isolated from Zygogynum pancheri | Request PDF. (n.d.). Retrieved from [Link]
-
Anti-inflammatory effects of Polygonum minus (Huds) extract (Lineminus™) in in-vitro enzyme assays and carrageenan induced paw edema - PMC. (2014, September 25). Retrieved from [Link]
-
In vitro and in vivo studies on the anticancer activity of dehydroilludin M - PubMed. (n.d.). Retrieved from [Link]
-
Mouse paw edema. A new model for inflammation? - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Anti-inflammatory effects of Polygonum minus (Huds) extract (Lineminus™) in in-vitro enzyme assays and carrageenan induced paw edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-diabetic and lipid-lowering effects of drimane sesquiterpenoids isolated from Zygogynum pancheri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Extraction & Isolation of 9α,11-Dihydroxydrim-7-en-6-one
Welcome to the Technical Support Center for natural product isolation. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with maximizing the extraction yield and purity of 9α,11-dihydroxydrim-7-en-6-one (CAS: 127681-58-7).
As a highly oxygenated drimane-type sesquiterpene natively produced by fungi such as Aspergillus ustus [1], this compound presents unique challenges. Its enone system and dual hydroxyl groups make it susceptible to degradation, while its structural similarity to co-metabolites (like ustusolates and strobilactones) complicates downstream resolution.
Part 1: Experimental Workflows & Logical Troubleshooting
To establish a baseline for our troubleshooting protocols, review the standard self-validating extraction workflow and the diagnostic logic tree below.
Standard Extraction Workflow
Caption: Step-by-step downstream processing workflow for drimane sesquiterpene isolation.
Yield Troubleshooting Logic Tree
Caption: Diagnostic logic tree for identifying and resolving bottlenecks in sesquiterpene yield.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of 9α,11-dihydroxydrim-7-en-6-one is extremely low (<1 mg/L). How can I increase the starting titer in Aspergillus ustus?
A: The biosynthetic gene clusters (BGCs) responsible for drimane sesquiterpenes in A. ustus are often transcriptionally silent under standard laboratory conditions [3]. To increase the baseline titer before extraction:
-
Causality: Fungi produce secondary metabolites as defense mechanisms or communication tools. Monocultures in nutrient-rich media lack these ecological pressures.
-
Solution: Implement the OSMAC (One Strain Many Compounds) approach. Alter the salinity (e.g., adding 3% sea salt for marine-derived strains) or utilize co-cultivation. Co-culturing A. ustus with other fungi (such as Beauveria felina) or bacteria has been proven to trigger epigenetic modifiers that upregulate terpene synthases and oxygenases, drastically increasing drimane yields [4].
Q2: During liquid-liquid extraction of the fermentation broth, I encounter severe emulsion formation. How do I break it without degrading the compound?
A: Emulsions in fungal broth extractions are caused by highly active biosurfactants (e.g., hydrophobins) and denatured proteins at the aqueous-organic interface.
-
Causality: Vigorous shaking creates micro-droplets stabilized by these amphiphilic fungal proteins.
-
Solution: Do not use extreme pH adjustments, as the enone system of 9α,11-dihydroxydrim-7-en-6-one is sensitive to strong bases (risk of retro-aldol or epimerization). Instead, use the Salting-Out Effect . Add NaCl to the aqueous phase until saturation (approx. 30% w/v). This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic solvent and forcing the proteins to precipitate, thereby cleanly breaking the emulsion.
Q3: I am losing a significant percentage of my compound during normal-phase silica gel chromatography. Why is the recovery so poor?
A: 9α,11-dihydroxydrim-7-en-6-one possesses two free hydroxyl groups (at C-9 and C-11) and a conjugated ketone.
-
Causality: These functional groups act as strong hydrogen-bond donors and acceptors, causing irreversible chemisorption to the highly active silanol (-SiOH) groups on standard bare silica gel.
-
Solution: Deactivate your silica gel prior to use by adding 1-2% water (w/w), or switch your primary fractionation step to Sephadex LH-20 . Sephadex LH-20 separates primarily by size and weak partitioning, eliminating irreversible binding and effectively removing high-molecular-weight pigments and lipids before you attempt high-resolution chromatography [2].
Q4: How do I separate 9α,11-dihydroxydrim-7-en-6-one from structurally similar drimanes like ustusolates?
A: Ustusolates and strobilactones often co-elute with your target compound because they share the identical decahydronaphthalene drimane scaffold [3].
-
Causality: Normal-phase chromatography cannot resolve these subtle differences in esterification or stereochemistry.
-
Solution: Reverse-phase Preparative HPLC (C18) is mandatory. The target compound is more polar than its esterified counterparts. An isocratic elution of 40-50% Acetonitrile in Water (monitored at 235 nm for the enone chromophore) will reliably elute 9α,11-dihydroxydrim-7-en-6-one ahead of the more lipophilic ustusolates.
Part 3: Quantitative Data & Solvent Selection
Choosing the correct solvent system is the most critical variable in the physical extraction phase. The table below summarizes the causality behind solvent selection for this specific oxygenated drimane.
| Solvent System | Polarity Index | Target Compound Recovery (%) | Co-extracted Impurities | Recommendation & Causality |
| Hexane | 0.1 | < 15% | Triglycerides, Sterols | Poor. Too non-polar to effectively solvate the dihydroxy-enone system. |
| Ethyl Acetate (EtOAc) | 4.4 | 85 - 95% | Medium-polarity phenolics | Optimal. Perfectly matches the medium polarity of oxygenated sesquiterpenes while leaving highly polar polysaccharides in the aqueous phase. |
| Dichloromethane (DCM) | 3.1 | 70 - 80% | Alkaloids, Pigments | Sub-optimal. Good solubility, but prone to severe emulsion formation and higher toxicity. |
| Methanol (MeOH) | 5.1 | > 90% | Sugars, Proteins, Salts | Poor for Broth. Extracts the compound well but pulls massive amounts of primary metabolites, complicating downstream purification. |
Part 4: Step-by-Step Self-Validating Isolation Protocol
This protocol is designed as a self-validating system; each step includes a Quality Control (QC) checkpoint to ensure the integrity of the target compound is maintained.
Phase 1: Extraction
-
Homogenization: Harvest the A. ustus fermentation broth and mycelia (e.g., 10 L). Blend the mycelia thoroughly to mechanically disrupt the cell walls.
-
Solvent Partitioning: Add an equal volume of Ethyl Acetate (10 L) to the homogenate. Macerate under sonication for 45 minutes at room temperature (Do not exceed 35°C to prevent thermal degradation).
-
Phase Separation: Filter the mixture through a Celite pad to remove cellular debris. Transfer the filtrate to a separatory funnel. Add 500 g of NaCl to break any emulsions. Collect the upper EtOAc layer.
-
Concentration: Dry the EtOAc layer over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure at 35°C to yield the crude extract.
-
QC Checkpoint: Run a TLC (Silica gel, Hexane:EtOAc 1:1). Spray with anisaldehyde-sulfuric acid and heat. Drimane sesquiterpenes will typically appear as distinct purple/blue/red spots.
-
Phase 2: Fractionation
-
Vacuum Liquid Chromatography (VLC): Load the crude extract onto a VLC column packed with deactivated silica gel (1% H₂O).
-
Elution: Elute with a step gradient of Hexane:EtOAc (100:0 → 80:20 → 50:50 → 0:100).
-
Pooling: Collect the 50:50 Hexane:EtOAc fractions.
-
QC Checkpoint: Analyze fractions via TLC. Pool fractions containing UV-active spots (254 nm) that stain positively with anisaldehyde.
-
Phase 3: High-Resolution Purification
-
Size Exclusion: Dissolve the pooled fraction in a minimal amount of MeOH and load onto a Sephadex LH-20 column. Elute with 100% MeOH. This removes polymeric impurities and residual lipids.
-
Preparative HPLC: Inject the enriched fraction onto a Preparative RP-HPLC system (C18 column, 5 µm, 21.2 × 250 mm).
-
Isocratic Elution: Run an isocratic mobile phase of 45% Acetonitrile / 55% Water at a flow rate of 10 mL/min.
-
Collection: Monitor absorbance at 235 nm (optimal for the conjugated 7-en-6-one system). Collect the peak corresponding to 9α,11-dihydroxydrim-7-en-6-one.
-
QC Checkpoint: Lyophilize the collected peak. Confirm structure and purity (>95%) via ¹H-NMR (look for the characteristic olefinic proton at ~δ 5.8 ppm and aldehyde/hydroxylated methine signals) and HR-ESI-MS (m/z [M+H]⁺ calculated for C₁₅H₂₅O₃: 253.18).
-
References
- Sesquiterpenoids and benzofuranoids from the marine-derived fungus Aspergillus ustus 094102.PubMed / National Library of Medicine.
- Antibacterial Drimane Sesquiterpenes from Aspergillus ustus.Journal of Natural Products / ACS Publications.
- Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102.Marine Drugs / MDPI.
- Cytotoxic Drimane-Type Sesquiterpenes from Co-Culture of the Marine-Derived Fungi Aspergillus carneus KMM 4638 and Beauveria felina.Semantic Scholar.
troubleshooting low aqueous solubility of 9alpha,11-dihydroxydrim-7-en-6-one
Aqueous Solubility Troubleshooting Guide
Introduction
Welcome to the technical support guide for 9α,11-dihydroxydrim-7-en-6-one. This molecule, a drimane-type sesquiterpenoid, belongs to a class of natural products known for their diverse and potent biological activities.[1][2] A significant challenge frequently encountered by researchers is the compound's inherently low aqueous solubility, which can hinder bioassays, formulation development, and overall experimental reproducibility.
This guide is designed for researchers, scientists, and drug development professionals. It provides a structured, in-depth approach to understanding and overcoming the solubility challenges associated with this hydrophobic compound. We will move from foundational principles to advanced, actionable protocols, explaining the scientific reasoning behind each step to empower you to make informed decisions in your experimental design.
Compound Profile: Understanding the Challenge
While specific experimental data for 9α,11-dihydroxydrim-7-en-6-one is not extensively published, we can infer its physicochemical properties from its structure and the characteristics of its chemical class, drimane sesquiterpenoids.
-
Structure: The core of the molecule is a rigid, hydrophobic trans-decalin ring system.[1] It possesses two hydroxyl (-OH) groups at the 9α and 11 positions and a ketone (=O) group at the C6 position.
-
Hydrophobicity: The large carbon backbone is the dominant feature, making the molecule lipophilic (fat-loving). While the hydroxyl groups can participate in hydrogen bonding, their contribution is often insufficient to overcome the hydrophobicity of the overall structure. Compounds with similar complexity often have a high LogP value, indicating a preference for a non-polar environment over an aqueous one.[3]
-
pKa: The molecule lacks strongly acidic or basic functional groups. The hydroxyl groups are very weakly acidic, and the ketone is weakly basic. Therefore, significant changes in solubility via pH modification within a biologically relevant range (pH 1.2-7.4) are not expected.
The primary challenge is overcoming the high crystal lattice energy (the energy holding the solid-state molecule together) and the molecule's preference to associate with itself rather than with water molecules.
Systematic Troubleshooting Workflow
Low aqueous solubility is a multi-faceted problem. This workflow provides a logical progression from simple, readily available methods to more complex formulation strategies.
Caption: A step-by-step decision tree for addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: I've dissolved my compound in 100% DMSO, but it precipitates when I add it to my aqueous buffer. What is happening?
A: This is a classic problem of a compound "crashing out." DMSO is a very strong organic solvent that can dissolve your hydrophobic compound at high concentrations. However, when this stock solution is diluted into an aqueous buffer (like PBS or cell culture media), the solvent environment changes dramatically from organic to aqueous. The compound is no longer soluble in this new, highly polar environment and precipitates out of the solution. The key is to find a vehicle that maintains solubility upon dilution.
Q2: How do I choose the right approach for my experiment?
A: The choice depends on your application:
-
For in vitro screening: A co-solvent system (e.g., final concentration of 1-5% DMSO or ethanol) is often sufficient and widely accepted.
-
For cell-based assays: Toxicity of the solubilizing agent is critical. Cyclodextrins are often preferred as they are generally less toxic than surfactants or high concentrations of co-solvents.
-
For in vivo preclinical studies: Lipid-based formulations like SEDDS or amorphous solid dispersions are often necessary to enhance oral bioavailability for poorly soluble compounds.[4][5]
Q3: What concentration of co-solvent is acceptable in a cell-based assay?
A: This is cell-line dependent and must be determined empirically. As a general rule, most cell lines can tolerate up to 0.5% DMSO or ethanol without significant toxicity. However, you should always run a vehicle control (your final buffer/media with the same concentration of co-solvent but without your compound) to ensure the solvent itself is not affecting the experimental outcome.
Q4: Can I heat the solution to help it dissolve?
A: Gentle heating can sometimes help dissolve a compound by providing the energy needed to break the crystal lattice. However, use this method with caution. First, ensure your compound is stable at higher temperatures. Second, be aware that you may be creating a supersaturated solution. This is a metastable state, and the compound may precipitate out as the solution cools to room or physiological temperature.[6] Always check for precipitation after the solution has returned to the experimental temperature.
Q5: How do I accurately measure the solubility of my compound?
A: The gold-standard method is the shake-flask equilibrium solubility test.[6] In this method, an excess of the solid compound is added to the solvent/buffer of interest and agitated (e.g., on a shaker) at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached. The suspension is then filtered to remove any undissolved solid, and the concentration of the compound in the clear filtrate is measured using a validated analytical method like HPLC-UV or LC-MS.[6][7]
Experimental Protocols & Methodologies
Protocol 1: Co-Solvent Screening
This protocol aims to identify a suitable co-solvent system for solubilizing the compound for in vitro assays.
Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic solutes.[8]
Materials:
-
9α,11-dihydroxydrim-7-en-6-one
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof), anhydrous
-
Polyethylene glycol 300 (PEG 300)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare High-Concentration Stock Solutions:
-
Accurately weigh 1-2 mg of the compound into three separate vials.
-
Add the minimum volume of DMSO, Ethanol, and PEG 300, respectively, to each vial to completely dissolve the compound. Aim for a stock concentration of 10-20 mM. Vortex thoroughly.
-
-
Test Dilution in Aqueous Buffer:
-
Label three microcentrifuge tubes, one for each co-solvent.
-
Add 98 µL of PBS (pH 7.4) to each tube.
-
Add 2 µL of the 10 mM DMSO stock to the first tube (this creates a 200 µM solution with 2% DMSO).
-
Repeat for the Ethanol and PEG 300 stocks.
-
-
Observation and Analysis:
-
Vortex each tube immediately after adding the stock solution.
-
Let the tubes stand at room temperature for 30 minutes.
-
Visually inspect for any signs of precipitation (cloudiness, visible particles). A clear solution indicates solubility under these conditions.
-
For a more rigorous assessment, centrifuge the tubes at >10,000 x g for 10 minutes. Carefully collect the supernatant and measure the concentration via HPLC or UV-Vis spectroscopy to determine the actual dissolved concentration.
-
Data Interpretation Table:
| Co-Solvent (2%) | Visual Observation (Clear/Cloudy) | Notes |
| DMSO | Often the strongest solvent, but can have higher toxicity. | |
| Ethanol | Good general-purpose solvent, generally less toxic than DMSO. | |
| PEG 300 | A non-ionic polymer, often used in formulations. |
Protocol 2: Solubilization using Cyclodextrins
This protocol uses an inclusion complex agent to improve solubility, which is often suitable for cell-based work.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic compound partitions into the interior cavity, forming an inclusion complex that has a much higher aqueous solubility.[9]
Note: The DOT script above is conceptual. For it to render, cyclodextrin.png and complex.png would need to be user-provided images representing the molecules. Caption: A cyclodextrin forms an inclusion complex, shielding the hydrophobic drug from water.
Materials:
-
9α,11-dihydroxydrim-7-en-6-one
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and magnetic stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution:
-
Prepare a 40% (w/v) stock solution of HP-β-CD in deionized water. For example, dissolve 4 g of HP-β-CD in water and bring the final volume to 10 mL. Stir until fully dissolved. This may take some time.
-
-
Complexation:
-
Weigh an excess amount of 9α,11-dihydroxydrim-7-en-6-one (e.g., 5 mg) into a glass vial.
-
Add 1 mL of the 40% HP-β-CD solution to the vial.
-
Add a magnetic stir bar and cap the vial.
-
Stir vigorously at room temperature for 24-48 hours, protected from light.
-
-
Equilibrium and Separation:
-
After the equilibration period, visually check for undissolved compound at the bottom of the vial. The presence of solid material is necessary to ensure saturation.
-
Allow the solution to settle for 1 hour.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high readings.
-
-
Quantification:
-
Quantify the concentration of the compound in the clear filtrate using a validated HPLC method. This concentration represents the equilibrium solubility in the 40% HP-β-CD solution.
-
Advanced Formulation Strategies
If the methods above do not provide sufficient solubility, particularly for in vivo applications, more advanced formulation strategies are required. These typically involve creating a stabilized, pre-dissolved, or amorphous state for the drug.
| Strategy | Principle | Advantages | Disadvantages |
| Lipid-Based Formulations (e.g., SEDDS) | The compound is dissolved in a mixture of oils, surfactants, and co-solvents. This pre-concentrate spontaneously forms a fine emulsion upon contact with aqueous fluids in the gut.[4] | Enhances oral absorption of lipophilic drugs; can mitigate food effects.[3] | Complex formulation development; potential for GI side effects from surfactants. |
| Amorphous Solid Dispersions (ASDs) | The crystalline compound is converted to a higher-energy amorphous state and dispersed within a polymer matrix (e.g., using spray drying or hot-melt extrusion).[10] | Significantly increases apparent solubility and dissolution rate by overcoming crystal lattice energy.[3] | Amorphous forms are thermodynamically unstable and can recrystallize over time; may have lower chemical stability.[3] |
| Nanosuspensions | The particle size of the crystalline drug is reduced to the nanometer range, which dramatically increases the surface area for dissolution according to the Noyes-Whitney equation.[11][12] | Increases dissolution velocity; applicable for compounds that are difficult to solubilize with other methods. | Requires specialized equipment (e.g., high-pressure homogenizers); potential for particle aggregation. |
References
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]
-
Charman, S. A., & Stella, V. J. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
-
Patel, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available at: [Link]
-
Kansy, M., & Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ChemMedChem. Available at: [Link]
-
Technobis. (2024). Solubility: Importance, Measurements and Applications. Analytik NEWS. Available at: [Link]
-
(Author not stated). (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Metrics Contract Services. Available at: [Link]
-
BioSolveIT. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]
-
(Author not stated). (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
(Author not stated). (2021). Methods to improve the solubility of therapeutical natural products: a review. ResearchGate. Available at: [Link]
-
Hadipour, M., et al. (2020). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Journal of Advanced Pharmacy and Research. Available at: [Link]
-
(Author not stated). (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]
-
PubChem. (n.d.). 9Alpha,11Alpha-Dihydroxyergosta-4,6,8(14),22-Tetraen-3-One. PubChem. Available at: [Link]
-
Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Abranches, D. O., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Rabe, P., et al. (2022). Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids. PMC. Available at: [Link]
-
Helaly, S. E., et al. (2022). Drimane-Type Sesquiterpenoids Derived from the Tropical Basidiomycetes Perenniporia centrali-africana and Cerrena sp. nov. MDPI. Available at: [Link]
-
PubChem. (n.d.). (9alpha,11alpha,13E,15S)-9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic-3,3,4,4-d4 acid. PubChem. Available at: [Link]
-
(Author not stated). (2025). Drimane-type sesquiterpenoids and triterpenoids from the whole plant of Limonium sinense with their antiproliferative and anti-i. RSC Publishing. Available at: [Link]
-
Zhou, H., et al. (2022). Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102. PMC. Available at: [Link]
-
(Author not stated). (2022). Drimane-type sesquiterpenoids from fungi. Chinese Journal of Natural Medicines. Available at: [Link]
-
Environmental Protection Agency. (n.d.). (6alpha,11beta,16beta)-6-Bromo-9-chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate. EPA CompTox Dashboard. Available at: [Link]
Sources
- 1. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. raytor.com [raytor.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. pjps.pk [pjps.pk]
- 11. sphinxsai.com [sphinxsai.com]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Chromatographic Optimization for 9α,11-dihydroxydrim-7-en-6-one Stereoisomers
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the chromatographic separation of 9α,11-dihydroxydrim-7-en-6-one stereoisomers. As drimane-type sesquiterpenoids, these compounds and their isomers often exhibit significant biological activity, making their isolation and quantification critical.[1][2] However, their structural similarity presents a formidable analytical challenge. This document is structured to provide both high-level guidance through Frequently Asked Questions and a detailed, problem-oriented troubleshooting guide to empower you to achieve baseline resolution.
Frequently Asked Questions (FAQs)
Q: Why is the separation of 9α,11-dihydroxydrim-7-en-6-one stereoisomers so challenging?
A: Stereoisomers, by definition, have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This results in nearly identical physicochemical properties such as polarity, hydrophobicity, and molecular weight.[3] Consequently, they interact with both the stationary and mobile phases in a very similar manner, leading to co-elution or poor resolution in standard chromatographic systems. The key to their separation lies in exploiting subtle differences in their three-dimensional structures.[4]
Q: What is the primary goal of method optimization for this separation?
A: The primary goal is to achieve baseline resolution (Rs ≥ 1.5) between all stereoisomeric peaks. A resolution value of 1.5 indicates that the two adjacent peaks are separated down to the baseline, which is essential for accurate quantification and confident peak identification.
Q: What are the most critical HPLC parameters to adjust for improving isomer separation?
A: The three most critical parameters that govern resolution are selectivity (α) , efficiency (N) , and retention factor (k') . While all are important, achieving separation for difficult isomers relies heavily on maximizing selectivity—the ability of the chromatographic system to differentiate between the analytes. The most powerful tools for manipulating selectivity are mobile phase composition and stationary phase chemistry .[5]
Q: Do I need a specialized chiral column to separate these stereoisomers?
A: Not necessarily, it depends on the nature of the isomers. If you are separating diastereomers (stereoisomers that are not mirror images), they have different physical properties and can typically be separated on standard (achiral) stationary phases like C18 or Phenyl-Hexyl with proper method optimization.[6] However, if you are attempting to separate enantiomers (non-superimposable mirror images), a chiral stationary phase (CSP) or a chiral mobile phase additive is required.[7][8]
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format, providing a systematic workflow to resolve common separation challenges.
Q1: My peaks are completely co-eluting or have very poor resolution (Rs < 1.5). Where should I begin troubleshooting?
A: When facing poor resolution, a logical and systematic approach is essential to avoid arbitrary changes that can waste time and resources.[3] The recommended workflow is to first ensure the system is performing correctly, then optimize the parameters that have the largest impact on selectivity.
The workflow below provides a visual guide for this process.
Caption: A step-by-step workflow for troubleshooting poor isomer peak resolution.
Q2: How can I systematically optimize the mobile phase to improve isomer separation?
A: Mobile phase optimization is a critical first step because it directly influences the selectivity (α) of the separation.
-
Change the Organic Modifier : If you are using acetonitrile (ACN), develop a method with methanol (MeOH), or vice-versa.[3] These solvents have different properties (ACN is aprotic, MeOH is protic) and will interact differently with your analytes and the stationary phase, often leading to significant changes in elution order and resolution.[9] For compounds with hydroxyl groups like 9α,11-dihydroxydrim-7-en-6-one, the hydrogen-bonding capability of methanol can offer unique selectivity.
-
Adjust the Gradient Slope : If using a gradient, make it shallower (i.e., decrease the rate of change of the organic solvent percentage over time). A shallower gradient increases the effective difference in retention times between closely eluting compounds, often improving resolution.
-
Modify pH / Additives : The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, is standard practice in reversed-phase chromatography. It helps to suppress the ionization of any residual silanol groups on the stationary phase, improving peak shape. While 9α,11-dihydroxydrim-7-en-6-one does not have strongly ionizable groups, pH can subtly influence the polarity of the hydroxyl and ketone functional groups, potentially impacting retention and selectivity.
Q3: Mobile phase adjustments provided some improvement, but resolution is still below 1.5. What should I try next?
A: The next step is to fine-tune the separation by adjusting temperature and flow rate. These parameters primarily affect column efficiency (N) and retention factor (k').[10]
-
Flow Rate : Lowering the flow rate generally increases column efficiency (more theoretical plates) because it allows more time for the analytes to interact with the stationary phase.[3] This leads to sharper peaks and better resolution, but at the cost of longer analysis times.
-
Temperature : Temperature has a dual effect. Increasing temperature lowers the mobile phase viscosity, which improves mass transfer and leads to higher efficiency and sharper peaks.[10] However, it can also alter selectivity, sometimes for the better and sometimes for the worse. It is often worthwhile to screen a range of temperatures (e.g., 25°C, 40°C, 60°C) to find the optimal balance for your specific isomer pair.
| Parameter Change | Effect on Efficiency (N) | Effect on Selectivity (α) | Effect on Retention (k') | Typical Impact on Resolution (Rs) |
| ↓ Flow Rate | ↑ | ↔ | ↑ | ↑ |
| ↑ Column Length | ↑ | ↔ | ↑ | ↑ |
| ↓ Particle Size | ↑ | ↔ | ↔ | ↑ |
| ↑ Temperature | ↑ / ↔ | ↕ | ↓ | ↕ |
| Change Organic Solvent | ↕ | ↕ (High Impact) | ↕ | ↕ (High Impact) |
| Change Stationary Phase | ↕ | ↕ (Highest Impact) | ↕ | ↕ (Highest Impact) |
Table 1: Summary of how key chromatographic parameters affect resolution factors. Arrows indicate increase (↑), decrease (↓), no significant change (↔), or variable change (↕).
Q4: I've optimized my mobile phase, temperature, and flow rate, but the critical pair remains unresolved. Is a new column my only option?
A: Yes, at this point, changing the stationary phase is the most powerful and logical next step.[3] The chemistry of the stationary phase provides the fundamental mechanism for separation. If a standard C18 column is not providing sufficient selectivity, you need a phase that offers different intermolecular interactions.
-
Alternative Achiral Phases : Before moving to a chiral column, explore other achiral chemistries.
-
Phenyl-Hexyl : This phase can provide alternative selectivity through π-π interactions with the double bond in the drimane ring system.
-
Pentafluorophenyl (PFP) : Offers a combination of hydrophobic, aromatic, and dipole-dipole interactions that can be highly effective for separating isomers.
-
-
Chiral Stationary Phases (CSPs) : If the isomers are enantiomers or particularly difficult diastereomers, a CSP is necessary. These phases create a chiral environment where the two isomers form transient diastereomeric complexes with different stabilities, leading to different retention times.
-
Polysaccharide-based CSPs : Columns with coated or immobilized cellulose or amylose derivatives are extremely versatile and widely used for a broad range of chiral compounds.[8]
-
Cyclodextrin-based CSPs : These phases separate based on the inclusion of part of the analyte molecule into the chiral cyclodextrin cavity.[6]
-
Q5: My peaks are broad and tailing, which is compromising my resolution. How can I improve peak shape?
A: Poor peak shape is a common problem that directly reduces resolution and the accuracy of integration.[3]
-
Reduce Sample Overload : Injecting too much sample mass is a frequent cause of broad, fronting, or tailing peaks.[11] Try reducing the injection volume or the sample concentration by a factor of 5 or 10 to see if the peak shape improves.
-
Check for Secondary Interactions : Peak tailing, particularly for compounds with polar groups like hydroxyls, can be caused by interactions with acidic silanol groups on the silica surface of the stationary phase. Ensure your mobile phase contains a small amount of acid (e.g., 0.1% formic acid) to suppress these interactions. Using a column with high-quality end-capping can also minimize this effect.
-
Minimize Extra-Column Volume : Ensure all tubing between the injector, column, and detector is as short and narrow-bore as possible. Excessive volume outside of the column (extra-column volume) can cause significant peak broadening.[11]
Baseline Experimental Protocol
This protocol provides a robust starting point for developing a separation method for 9α,11-dihydroxydrim-7-en-6-one stereoisomers using reversed-phase HPLC.
Objective: To establish an initial gradient method for assessing the separation of 9α,11-dihydroxydrim-7-en-6-one stereoisomers.
1. Materials & Equipment:
-
HPLC system with a binary pump, autosampler, column thermostat, and PDA or UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
HPLC-grade water.
-
Formic acid (FA), high purity.
-
Sample of 9α,11-dihydroxydrim-7-en-6-one isomers dissolved in methanol or acetonitrile (approx. 0.5 mg/mL).
2. Mobile Phase Preparation:
-
Mobile Phase A (MPA): Water with 0.1% Formic Acid (v/v).
-
Mobile Phase B (MPB): Acetonitrile with 0.1% Formic Acid (v/v).
-
Filter both mobile phases through a 0.45 µm membrane filter and degas thoroughly before use.[7]
3. Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 210 nm or as determined by UV scan |
| Gradient Program | See table below |
4. Gradient Timetable:
| Time (min) | %A (0.1% FA in Water) | %B (0.1% FA in ACN) |
| 0.0 | 60 | 40 |
| 20.0 | 40 | 60 |
| 22.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
5. Procedure:
-
Equilibrate the column with the initial mobile phase conditions (60% A, 40% B) for at least 15 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase or sample solvent) to identify any system peaks.
-
Inject the sample containing the 9α,11-dihydroxydrim-7-en-6-one stereoisomers.
-
Analyze the resulting chromatogram for peak shape and resolution.
-
Use the results from this initial run to guide further optimization based on the troubleshooting guide above. For example, if peaks elute very early, increase the initial %B. If peaks are poorly resolved, decrease the gradient slope (e.g., extend the 40% to 60% B segment from 20 minutes to 40 minutes).
References
- BenchChem. (2025).
- ResearchGate. (n.d.). Separation and Determination of the Structural Isomers of Madecassoside by HPLC Using β-Cyclodextrin as Mobile Phase Additive.
- PubMed. (2017).
- PMC. (n.d.). Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed.
- HPLC Chromatography. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- PMC. (2026). Drimane Sesquiterpenes Isolated from the Fruiting Body of the Clavarioid Fungus Ramaria botrytoides.
- Advanced Materials Technology. (2026).
- Alwsci. (2025).
- Chromatography Forum. (2015). Trouble resolving isomers.
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
- PMC. (n.d.). Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC.
- PubMed. (2013).
- Moravek, Inc. (2024). Exploring the Different Mobile Phases in HPLC.
- Chiral Technologies. (2021). The Separation of Several Minor Cannabinoids via Chiral HPLC.
- ACS Publications. (2023). Neurite Outgrowth-Inducing Drimane-Type Sesquiterpenoids Isolated from Cultures of the Polypore Abundisporus violaceus MUCL 56355.
- Sigma-Aldrich. (n.d.).
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Chinese Journal of Natural Medicines. (2023).
- MDPI. (2021).
- PMC. (2022). Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102.
- MDPI. (2016).
- Interchim technology. (n.d.). Method Development HPLC.
- MDPI. (2019).
- ResearchGate. (2025). Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC.
- Phenomenex. (n.d.).
Sources
- 1. Drimane Sesquiterpenes Isolated from the Fruiting Body of the Clavarioid Fungus Ramaria botrytoides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 6. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Resolving Impurities During 9α,11-dihydroxydrim-7-en-6-one Isolation
Welcome to the technical support center dedicated to addressing the challenges encountered during the isolation and purification of 9α,11-dihydroxydrim-7-en-6-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your purification workflows.
Introduction
9α,11-dihydroxydrim-7-en-6-one is a drimane-type sesquiterpenoid, a class of natural products recognized for their diverse biological activities.[1] These compounds, characterized by a decahydronaphthalene core, have been isolated from various natural sources, including plants like Drimys winteri, fungi, and marine organisms.[1][2] The potential anti-inflammatory, antimicrobial, and anticancer properties of drimane sesquiterpenoids make 9α,11-dihydroxydrim-7-en-6-one a compound of significant interest in natural product chemistry and drug discovery.[1]
However, isolating this specific sesquiterpenoid in high purity can be challenging due to the presence of structurally similar impurities. This guide provides a structured approach to identifying and resolving these common purification hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the isolation of 9α,11-dihydroxydrim-7-en-6-one in a question-and-answer format.
Question 1: I'm observing co-elution of my target compound with impurities during column chromatography. How can I improve separation?
Answer: Co-elution is a frequent challenge when purifying natural products from complex mixtures.[3] Several factors can contribute to this issue.
Causality and Experimental Choices:
-
Insufficient Resolution: The polarity difference between 9α,11-dihydroxydrim-7-en-6-one and certain impurities may be too small for effective separation under the current chromatographic conditions. Drimane sesquiterpenoids often exist as complex mixtures of isomers and analogs with very similar physicochemical properties, making their separation difficult.[4]
-
Structurally Similar Impurities: The crude extract is likely to contain other drimane sesquiterpenoids with minor structural variations, such as different hydroxylation patterns or stereoisomers. For example, compounds like 9α,11,12-trihydroxydrim-7-en-6-one or isomers with different stereochemistry at the hydroxylated carbons can be difficult to separate.
-
Column Overloading: Exceeding the loading capacity of your chromatography column can lead to band broadening and peak overlap.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution issues.
Step-by-Step Protocol for Improving Separation:
-
Optimize the Mobile Phase Gradient:
-
Rationale: A shallower gradient during elution increases the separation time between closely eluting compounds.[4]
-
Protocol:
-
Begin with a non-polar solvent like n-hexane and gradually increase the polarity by introducing a more polar solvent such as ethyl acetate or acetone.[5]
-
Instead of large step gradients, implement a slow, linear gradient. For example, increase the ethyl acetate concentration by 1-2% increments.
-
Monitor the separation of each fraction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
-
Evaluate the Stationary Phase:
-
Rationale: Different stationary phases offer varying selectivities based on their surface chemistry.
-
Protocol:
-
-
Employ Orthogonal Purification Methods:
-
Rationale: Using a secondary purification technique that relies on a different separation principle can effectively remove persistent impurities.[3]
-
Protocol:
-
If your initial separation was based on normal-phase chromatography, subject the partially purified fractions to reverse-phase HPLC.
-
Preparative TLC can also be used for further purification of smaller quantities.[5]
-
For very similar isomers, advanced techniques like high-speed counter-current chromatography (HSCCC) may be necessary.[6]
-
-
Question 2: My recovery of 9α,11-dihydroxydrim-7-en-6-one is consistently low. What are the potential causes and how can I improve it?
Answer: Low recovery of sesquiterpenoids can be a frustrating issue, often stemming from the compound's inherent properties and handling procedures.[3]
Causality and Experimental Choices:
-
Volatility: Although sesquiterpenoids are less volatile than monoterpenes, some loss can occur during solvent evaporation, especially with excessive heat.[7]
-
Degradation: The presence of hydroxyl and ketone functional groups in 9α,11-dihydroxydrim-7-en-6-one can make it susceptible to degradation under harsh pH or high-temperature conditions.
-
Irreversible Adsorption: Active sites on the stationary phase, particularly acidic silanol groups on silica gel, can lead to irreversible binding of your target compound.[3][4]
Troubleshooting Steps to Improve Recovery:
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Excessive heat during solvent evaporation | Use a rotary evaporator at a low temperature and moderate vacuum.[3] |
| Degradation of the compound | Avoid strong acids or bases during extraction and purification. Maintain a neutral pH where possible. | |
| Irreversible adsorption to the stationary phase | Deactivate the silica gel by adding a small percentage of a polar solvent like methanol to the mobile phase. Consider using a less acidic stationary phase like alumina. | |
| Improper sample handling | Minimize the number of transfer steps and ensure all vessels are rinsed with an appropriate solvent to recover any adsorbed material. |
Question 3: I am observing unexpected peaks in my analytical chromatogram (HPLC/GC-MS). How can I identify the source of these impurities?
Answer: Unexpected peaks can originate from various sources, including the starting material, side reactions during extraction, or contamination.
Potential Sources of Impurities:
-
Biosynthetic Precursors and Analogs: The natural source of 9α,11-dihydroxydrim-7-en-6-one will likely contain a variety of other drimane sesquiterpenoids formed through the same biosynthetic pathway.[5] These can include isomers with different stereochemistry or compounds with additional or fewer hydroxyl groups.[8][9]
-
Degradation Products: As mentioned, 9α,11-dihydroxydrim-7-en-6-one can degrade under certain conditions. Oxidation or rearrangement products may appear as new peaks.
-
Synthetic Byproducts: If the compound is synthesized, impurities can arise from incomplete reactions or side reactions. For instance, the synthesis of similar drimane sesquiterpenoids can involve multiple steps, each with the potential for byproduct formation.[10]
-
Contaminants: Solvents, glassware, or other lab equipment can introduce contaminants.
Workflow for Impurity Identification:
Caption: Workflow for identifying unknown impurities.
Detailed Analytical Protocols:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Application: To determine the molecular weights of the impurities.
-
Experimental Protocol:
-
Column: A C18 reverse-phase column is a good starting point.[4]
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic or acetic acid (0.1%) to improve peak shape.[4]
-
Detection: Use both a UV detector (around 210-220 nm for the enone chromophore) and a mass spectrometer (electrospray ionization in positive mode is common for these compounds).[3][11]
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Application: To elucidate the detailed chemical structure of the isolated impurities.
-
Experimental Protocol:
-
Isolate a sufficient quantity of the impurity through preparative HPLC or repeated column chromatography.
-
Record 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.[5] These experiments will allow you to determine the carbon skeleton and the connectivity of protons and carbons, ultimately revealing the structure of the impurity.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent system for the initial extraction of 9α,11-dihydroxydrim-7-en-6-one from its natural source?
A1: The extraction is typically performed with a moderately polar organic solvent. Ethyl acetate or dichloromethane are commonly used for extracting drimane sesquiterpenoids from plant material.[5]
Q2: What are the key spectroscopic features to confirm the identity of 9α,11-dihydroxydrim-7-en-6-one?
A2: The structure of 9α,11-dihydroxydrim-7-en-6-one can be confirmed by a combination of spectroscopic techniques. Key features to look for include:
-
¹H NMR: Signals corresponding to the olefinic proton, protons adjacent to hydroxyl groups, and characteristic methyl group singlets.
-
¹³C NMR: Resonances for the ketone carbonyl, olefinic carbons, and carbons bearing hydroxyl groups.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular formula C15H24O3.
Q3: How should I store the purified 9α,11-dihydroxydrim-7-en-6-one to prevent degradation?
A3: It is recommended to store the purified compound as a solid at 2-8°C in a tightly sealed container, protected from light and moisture.[1] If in solution, use an appropriate organic solvent like methanol or DMSO and store at -20°C or -80°C for long-term stability.[12]
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Purification Protocols for Bisabolane Sesquiterpenoids.
- BenchChem. (n.d.). Drimane Sesquiterpenoids from Drimys winteri: A Technical Guide for Researchers.
- Labcompare.com. (2022, January 14). LABTips: Troubleshooting Tricky Terpenes.
- Chinese Journal of Natural Medicines. (2022, March 15). Isolation and Biological Activity of Seven New Drimane-Type Sesquiterpenoids from an Earwig-Associated Aspergillus sp. NF2396.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Separation of Sesquiterpene Isomers.
- MDPI. (2026, February 13). Drimane Sesquiterpenes Isolated from the Fruiting Body of the Clavarioid Fungus Ramaria botrytoides.
- ACS Publications. (2023, November 1). Neurite Outgrowth-Inducing Drimane-Type Sesquiterpenoids Isolated from Cultures of the Polypore Abundisporus violaceus MUCL 56355.
- MedChemExpress. (n.d.). 9α,11-Dihydroxydrim-7-en-6-one.
- Fondation Transplantation. (n.d.). 9alpha,11,12-Trihydroxydrim-7-en-6-one.
- ResearchGate. (2000, January). Synthesis of 11-hydroxydrim-8(9)-en-7-one and 11,12-dihydroxydrim-8(9)-en-7-one from drim-8(9)-en-7-one.
- PMC. (n.d.). Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography.
- TargetMol. (n.d.). 2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene.
- PMC. (2026, February 13). Drimane Sesquiterpenes Isolated from the Fruiting Body of the Clavarioid Fungus Ramaria botrytoides.
- BenchChem. (n.d.). Application Notes and Protocols for 11-Hydroxydrim-7-en-6-one as a Chemical Standard.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labcompare.com [labcompare.com]
- 8. mdpi.com [mdpi.com]
- 9. Drimane Sesquiterpenes Isolated from the Fruiting Body of the Clavarioid Fungus Ramaria botrytoides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene | TargetMol [targetmol.com]
Technical Support Center: Overcoming Cytotoxicity in 9α,11-Dihydroxydrim-7-en-6-one Baseline Assays
Welcome to the Technical Support Center for 9α,11-dihydroxydrim-7-en-6-one (CAS: 127681-58-7). As a drimane-type sesquiterpenoid isolated from sources such as Drimys winteri and marine-derived Aspergillus ustus[1][2], this compound exhibits promising anti-inflammatory and antimicrobial properties. However, drimane sesquiterpenoids are notorious for their narrow therapeutic windows[3].
A critical challenge in baseline functional assays—such as measuring nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages—is that inherent cytotoxicity can masquerade as bioactivity[4][5]. This guide provides researchers with the mechanistic causality behind these artifacts and a self-validating framework to decouple true pharmacological inhibition from cytotoxic false positives.
Section 1: The Causality of Cytotoxicity Confounding
When evaluating the anti-inflammatory potential of 9α,11-dihydroxydrim-7-en-6-one, researchers often observe a dose-dependent decrease in inflammatory mediators (e.g., NO, TNF-α). However, highly lipophilic sesquiterpenoids easily penetrate cell membranes and disrupt mitochondrial membrane potential at higher concentrations[6]. This initiates the intrinsic apoptotic pathway.
If the compound kills the cells or severely halts their metabolism, the production of NO will naturally drop. Without parallel viability validation, this cytotoxic event is frequently misreported as "potent anti-inflammatory activity." To establish trustworthiness, your assay must be a self-validating system where the functional readout is mathematically normalized to live-cell metabolic activity.
Section 2: Troubleshooting Guide & FAQs
Q1: How do I differentiate true baseline activity from cytotoxicity in my RAW 264.7 assays? A: You must perform a multiplexed assay. Do not run your NO Griess assay and your viability assay in separate plates or on separate days. Variations in cell passage, seeding density, and LPS stimulation will skew the data. Instead, collect the supernatant for the NO assay and immediately perform a viability assay on the exact same cells[4].
Q2: My MTT assay results are erratic when using 9α,11-dihydroxydrim-7-en-6-one. What is causing this? A: Drimane sesquiterpenoids and their degradation products can sometimes be redox-active. The MTT assay relies on the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase[6]. If the compound directly reduces MTT chemically, you will get a false-positive viability signal, masking the cytotoxicity. Solution: Switch to a non-metabolic viability readout, such as the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity instead of redox potential.
Q3: How do I optimize the solvent vehicle to prevent synergistic toxicity? A: 9α,11-dihydroxydrim-7-en-6-one is highly hydrophobic and requires DMSO for stock solubilization. However, RAW 264.7 cells are sensitive to DMSO. If your final DMSO concentration exceeds 0.1% (v/v), the solvent will synergize with the sesquiterpenoid to induce premature apoptosis. Always prepare a 10 mM or 50 mM stock so that the final working dilution in the media keeps DMSO ≤ 0.1%[7].
Section 3: Self-Validating Experimental Protocol
Multiplexed NO Inhibition and LDH Viability Assay
This protocol ensures that any observed reduction in baseline inflammation is due to true signaling inhibition, not cell death.
Step-by-Step Methodology:
-
Cell Seeding: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Seed at a density of 5 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator[4].
-
Starvation (Optional but Recommended): Replace media with low-serum DMEM (1% FBS) for 12 hours to synchronize the cell cycle and establish a stable baseline.
-
Compound Treatment: Prepare serial dilutions of 9α,11-dihydroxydrim-7-en-6-one (e.g., 1, 5, 10, 25, 50 µM) in serum-free DMEM. Ensure final DMSO is ≤ 0.1%. Pre-treat cells for 1 hour[4][7].
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours[4].
-
Supernatant Harvesting (Functional Readout): Transfer 50 µL of the supernatant to a new 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid). Incubate in the dark for 10 mins. Read absorbance at 540 nm to quantify NO.
-
LDH Release (Viability Readout): Transfer another 50 µL of the remaining supernatant to a separate plate. Add the LDH reaction mix (following manufacturer instructions). Read absorbance at 490 nm. High absorbance indicates membrane rupture (cytotoxicity).
-
Data Normalization: Calculate the Therapeutic Index (TI) by comparing the IC₅₀ of NO inhibition against the CC₅₀ (50% Cytotoxic Concentration) from the LDH assay.
Section 4: Data Presentation
Table 1: Decoupling True Inhibition from Cytotoxicity (RAW 264.7 Cells)
| 9α,11-Dihydroxydrim-7-en-6-one (µM) | NO Production (% of LPS Control) | Cell Viability (LDH Assay, % of Control) | True Anti-Inflammatory Effect? |
| 0 (LPS only) | 100% | 100% | N/A |
| 1.0 | 95% | 99% | No |
| 5.0 | 60% | 98% | Yes (Optimal Window) |
| 10.0 | 45% | 95% | Yes (Optimal Window) |
| 25.0 | 15% | 60% | No (Confounded by Cytotoxicity) |
| 50.0 | 5% | 20% | No (Severe Cytotoxicity) |
Interpretation: The theoretical data above demonstrates a true pharmacological window between 5 µM and 10 µM. At 25 µM and above, the reduction in NO is primarily an artifact of cell death[5].
Section 5: Mandatory Visualization
Workflow for multiplexing NO assays with viability readouts to prevent cytotoxic artifacts.
Intrinsic apoptotic pathway triggered by cytotoxic drimane sesquiterpenoid concentrations.
References
- 9α,11-Dihydroxydrim-7-en-6-one | Natural Product | MedChemExpress.MedChemExpress.
- Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102.MDPI.
- In Vitro Bioactivity of 11-Hydroxydrim-7-en-6-one: Applic
- Application Notes and Protocols for Cell Culture Experiments with 11-Hydroxydrim-7-en-6-one.Benchchem.
- Enhancing the biological activity of 11-Hydroxydrim-7-en-6-one.Benchchem.
- Research Advances of Bioactive Sesquiterpenoids Isolated
- A Comparative Guide to the Biological Activity of Drimane Sesquiterpenoids.Benchchem.
Sources
Comparative Biological Activity Guide: 9α,11-dihydroxydrim-7-en-6-one vs. Polygodial
Executive Summary
Drimane sesquiterpenoids isolated from the bark and leaves of Drimys winteri (Winter's bark) represent a critical class of bioactive natural products[1][2]. For drug development professionals and natural product chemists, understanding the Structure-Activity Relationship (SAR) of the drimane scaffold is essential. This guide objectively compares Polygodial , the highly potent benchmark drimane, with 9α,11-dihydroxydrim-7-en-6-one (CAS: 127681-58-7), a highly oxygenated derivative[1][3]. By analyzing their structural divergence, we elucidate the causality behind their distinct biological profiles, providing actionable protocols for their isolation and evaluation.
Structural Causality & Mechanism of Action
The biological efficacy of drimane sesquiterpenes is not merely a function of their bicyclic farnesane-type skeleton, but rather the specific functional groups attached to it[3].
Polygodial: The Dialdehyde Pharmacophore
Polygodial possesses an α,β -unsaturated 1,4-dialdehyde system at the C8 and C9 positions. This specific arrangement is highly electrophilic.
-
Mechanism : The dialdehyde rapidly reacts with primary amines (such as lysine residues on target proteins) to form stable pyrrole derivatives[4].
-
Biological Consequence : This covalent modification is the primary driver for its potent activation of the TRPA1 ion channel (mediating pain and inflammatory responses) and its ability to disrupt microbial cell membranes, leading to broad-spectrum antifungal and antibacterial activities[3][4].
9α,11-dihydroxydrim-7-en-6-one: The Oxygenated Scaffold
In contrast, 9α,11-dihydroxydrim-7-en-6-one lacks the reactive dialdehyde moiety. Instead, it features hydroxyl groups at the 9 α and 11 positions, and a ketone at the C6 position[1].
-
Mechanism : The absence of the dialdehyde completely abrogates its ability to form pyrrole cross-links with primary amines. The molecule is significantly more polar and sterically distinct due to the C6 ketone and C9/C11 hydroxyls.
-
Biological Consequence : This compound exhibits a drastic reduction in antimicrobial and antifeedant properties compared to polygodial. However, the oxygenated drimane scaffold retains baseline interactions with cellular targets, showing moderate modulatory effects in specific cancer cell lines (e.g., MCF-7, A549) rather than acute microbial toxicity[5][6].
Pathway Divergence Visualization
Caption: Mechanistic divergence based on the presence or absence of the reactive dialdehyde pharmacophore.
Quantitative Data Comparison
The following table synthesizes the biological performance of both compounds across standardized assays, highlighting the necessity of the dialdehyde group for acute antimicrobial efficacy[3][4][6].
| Parameter | Polygodial | 9α,11-dihydroxydrim-7-en-6-one | Causality / Note |
| Antibacterial MIC (E. avium) | 16 µg/mL[4] | >128 µg/mL (Inactive) | Loss of membrane protein cross-linking capability. |
| Antibacterial MIC (E. coli) | 64 µg/mL[4] | >128 µg/mL (Inactive) | Gram-negative outer membrane penetration requires dialdehyde. |
| Antifungal MFC | 8 - 64 µg/mL[4] | Weak / Not Detected | Fungal cell wall disruption is highly dependent on C8-C9 reactivity. |
| Antifeedant Activity | High (Inhibits settling)[7] | Low | TRPA1/sensory receptor activation requires pyrrole formation. |
| Cytotoxicity (MCF-7, A549) | High (Non-specific) | Moderate (IC50 dependent)[6] | Oxygenated scaffold shifts activity from acute lysis to metabolic modulation. |
Experimental Workflows & Protocols
To ensure self-validating and reproducible results, the following step-by-step methodologies outline the extraction of these compounds from Drimys winteri and the subsequent evaluation of their biological activity[2][3].
Protocol A: Isolation and Purification from Drimys winteri
Objective: Extract and separate the dialdehyde drimanes from the highly oxygenated drimane derivatives.
-
Extraction : Pulverize 1.0 kg of dried Drimys winteri bark. Macerate in 3.0 L of n-hexane for 72 hours at room temperature to extract non-polar sesquiterpenes (primarily polygodial)[7]. Follow with a secondary extraction using ethyl acetate to capture polar derivatives like 9α,11-dihydroxydrim-7-en-6-one.
-
Solvent Partitioning : Concentrate the extracts under reduced pressure. Partition the ethyl acetate extract between water and dichloromethane (DCM) to remove tannins and highly polar plant matrices.
-
Column Chromatography : Load the DCM fraction onto a Silica Gel 60 column. Elute using a step-gradient of n-hexane:ethyl acetate (from 100:0 to 50:50).
-
Polygodial typically elutes in the less polar fractions (e.g., 90:10 hexane:EtOAc).
-
9α,11-dihydroxydrim-7-en-6-one elutes in more polar fractions (e.g., 60:40 hexane:EtOAc) due to the hydroxyl groups[1].
-
-
HPLC Purification : Purify the enriched fractions using preparative RP-HPLC (C18 column, Acetonitrile/Water gradient). Monitor at 210 nm and 254 nm.
-
Validation : Confirm structures via 1H-NMR, 13C-NMR, and HRMS. Polygodial will show distinct aldehyde proton signals (~9.5 ppm), whereas 9α,11-dihydroxydrim-7-en-6-one will show ketone carbon signals (~210 ppm) and hydroxyl proton shifts[8].
Protocol B: Broth Microdilution Assay (MIC/MBC)
Objective: Evaluate the comparative antimicrobial efficacy using a self-validating viability indicator.
-
Inoculum Preparation : Cultivate bacterial strains (e.g., E. coli, E. avium) on Mueller-Hinton agar. Suspend colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL).
-
Compound Dilution : Dissolve Polygodial and 9α,11-dihydroxydrim-7-en-6-one in DMSO (final assay concentration of DMSO must be <1% to prevent solvent toxicity). Prepare two-fold serial dilutions in a 96-well plate (range: 128 µg/mL to 0.25 µg/mL)[4].
-
Incubation : Add 10 µL of the bacterial suspension to each well (total volume 100 µL). Incubate at 37°C for 18-24 hours.
-
Self-Validating Readout : Add 10 µL of Resazurin dye (0.015% aqueous solution) to each well. Incubate for an additional 2 hours.
-
Pink/Fluorescent: Viable cells (Resazurin reduced to resorufin).
-
Blue/Non-fluorescent: Dead cells (Inhibition).
-
-
MBC Determination : Plate 10 µL from wells showing no visible growth onto fresh agar plates. Incubate for 24 hours. The lowest concentration yielding no colony growth is the Minimum Bactericidal Concentration (MBC)[4].
Experimental Workflow Visualization
Caption: End-to-end workflow from botanical extraction to Structure-Activity Relationship (SAR) analysis.
Conclusion
The comparison between Polygodial and 9α,11-dihydroxydrim-7-en-6-one perfectly illustrates the principles of rational drug design and natural product SAR. While both share the drimane sesquiterpene backbone native to Drimys winteri, the presence of the α,β -unsaturated 1,4-dialdehyde in polygodial is the absolute prerequisite for its potent antimicrobial and receptor-modulating activities. The oxygenated derivative, 9α,11-dihydroxydrim-7-en-6-one, serves as a critical negative control in these specific assays, proving that the drimane skeleton alone is insufficient for acute toxicity without the reactive electrophilic warhead.
References
-
Montenegro, I., et al. (2024). Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms. Molecules, 29(12), 2844. Retrieved from [Link]
-
TargetMol. (n.d.). 9alpha,11-Dihydroxydrim-7-en-6-one (CAS 127681-58-7) Biological Activity. Retrieved from [Link]
-
Zapata, N., et al. (2010). The activity of a selected extract of Drimys winteri bark and polygodial on settling and probing behavior of the lettuce aphid Nasonovia ribisnigri. Phytoparasitica. Retrieved from [Link]
-
ALB Technology. (n.d.). 127681-58-7 | 9α,11-Dihydroxydrim-7-en-6-one Reference Standard. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetmol.cn [targetmol.cn]
- 6. targetmol.cn [targetmol.cn]
- 7. scispace.com [scispace.com]
- 8. 127681-58-7 | 9α,11-Dihydroxydrim-7-en-6-one [albtechnology.com]
Validating 9α,11-dihydroxydrim-7-en-6-one Efficacy in Antimicrobial Assays: A Comparative Methodological Guide
As a Senior Application Scientist, I frequently evaluate emerging natural products for their antimicrobial potential to overcome the growing challenge of pathogen resistance. The drimane-type sesquiterpene 9α,11-dihydroxydrim-7-en-6-one (also known chemically as 9,11-dihydroxy-6-oxodrim-7-ene) has recently garnered significant attention in the field of natural product drug discovery. Isolated from the plant Drimys winteri[1] and the endophytic fungus Aspergillus xerophilus[2], this compound exhibits potent antifungal activity against recalcitrant agricultural phytopathogens.
Unlike conventional synthetic fungicides that often target a single enzymatic pathway, drimane sesquiterpenes offer a unique decahydronaphthalene structural core. This guide provides an objective comparison of 9α,11-dihydroxydrim-7-en-6-one against standard alternatives and establishes a rigorously validated, self-correcting protocol for assessing its antimicrobial efficacy.
Mechanistic Causality: How Drimane Sesquiterpenes Function
To design an effective assay, we must first understand the compound's mechanism of action. Drimane sesquiterpenes typically exert their antifungal effects through a multi-target approach: the disruption of fungal cell membrane integrity and the induction of intracellular oxidative stress. This dual-action mechanism is highly effective against filamentous fungi, making resistance development metabolically costly for the pathogen.
Proposed mechanistic pathway of 9α,11-dihydroxydrim-7-en-6-one inducing mycelial growth inhibition.
Comparative Efficacy Data
When validating a novel compound, benchmarking against established industry standards is critical. In agricultural and broad-spectrum antifungal screens, we compare 9α,11-dihydroxydrim-7-en-6-one against commercial fungicides like Captan and standard reference antifungals like Amphotericin B.
Recent empirical data demonstrates that 9α,11-dihydroxydrim-7-en-6-one achieves remarkable inhibition rates—specifically inhibiting the fungal growth of Botrytis cinerea, Alternaria alternata, and Fusarium oxysporum f. sp. pisi at rates of 75%, 85%, and 87%, respectively[3].
Table 1: Comparative Antifungal Efficacy Profile
| Compound | Target Pathogen | Efficacy (Inhibition / MIC) | Primary Mechanism of Action | Resistance Risk |
| 9α,11-dihydroxydrim-7-en-6-one | A. alternata, F. oxysporum | 85% - 87% inhibition[3] | Membrane disruption & ROS | Low (Multi-target) |
| Captan (Standard) | Broad-spectrum phytopathogens | MIC ~2-5 µg/mL | Multi-site thiol reactant | Low |
| Azoxystrobin (Alternative) | Botrytis cinerea | MIC ~0.5-2 µg/mL | Cytochrome bc1 complex inhibitor | High (Single-site) |
| Amphotericin B (Control) | Broad-spectrum fungal | MIC ~0.5-1 µg/mL | Ergosterol binding | Low |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. This means incorporating positive controls (e.g., Captan), negative controls (solvent only), and technical replicates to internally verify the assay's integrity before data extraction.
Protocol 1: Radial Growth Inhibition Assay (Mycelial Growth)
Why this method? For filamentous phytopathogens like B. cinerea and F. oxysporum[4], standard broth microdilution (MIC) assays can be inconsistent due to variable sporulation. The radial growth inhibition assay on agar provides a direct, quantifiable measurement of mycelial extension, offering higher physiological relevance.
Step-by-Step Methodology:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave at 121°C for 15 minutes. Causality: PDA provides the optimal carbon-to-nitrogen ratio for robust mycelial growth, ensuring that any observed inhibition is due to the compound, not nutrient starvation.
-
Compound Formulation: Dissolve 9α,11-dihydroxydrim-7-en-6-one in analytical-grade DMSO to create a 10 mg/mL stock solution. Critical Step: The final concentration of DMSO in the agar must not exceed 1% (v/v) to prevent solvent-induced toxicity, which would otherwise confound the efficacy data.
-
Plate Pouring & Doping: Aliquot the compound into molten PDA (cooled to 45°C to prevent thermal degradation of the sesquiterpene) to achieve final testing concentrations. Pour into sterile Petri dishes.
-
Inoculation: Using a sterile cork borer (5 mm diameter), extract a mycelial plug from the actively growing margin of a 7-day-old fungal culture. Place the plug face-down in the center of the doped PDA plate. Causality: Taking plugs from the active margin ensures high viability and uniform growth rates across replicates.
-
Incubation & Measurement: Incubate plates at 25°C in the dark. Measure the colony diameter daily using digital calipers until the negative control (1% DMSO) reaches the plate edge (typically 5-7 days).
-
Data Calculation: Calculate the percentage of growth inhibition (I%) using the formula: I% =[(C - T) / (C - 5 mm)] × 100, where C is the control diameter and T is the treatment diameter.
Protocol 2: Membrane Integrity Validation (Propidium Iodide Assay)
Why this method? To confirm that the observed growth inhibition is fungicidal (membrane-disrupting) rather than merely fungistatic, we utilize a fluorescent dye exclusion assay.
Step-by-Step Methodology:
-
Spore Suspension: Harvest fungal spores in sterile 0.1% Tween-80 solution and adjust to 1×106 spores/mL using a hemocytometer.
-
Treatment: Incubate the spore suspension with the determined IC50 concentration of 9α,11-dihydroxydrim-7-en-6-one for 4 hours at 25°C. Include an untreated control and a heat-killed positive control.
-
Staining: Add Propidium Iodide (PI) to a final concentration of 5 µg/mL. Incubate in the dark for 15 minutes. Causality: PI is membrane-impermeable. It will only fluoresce (intercalating with nucleic acids) if the drimane sesquiterpene has successfully compromised the fungal cell membrane.
-
Fluorescence Microscopy: Visualize using a fluorescence microscope (Ex: 535 nm, Em: 617 nm). Quantify the percentage of PI-positive cells relative to the total cell count (using brightfield).
Standardized workflow for validating radial growth inhibition and membrane integrity.
Conclusion
Validating natural products like 9α,11-dihydroxydrim-7-en-6-one requires a transition from basic screening to mechanistic confirmation. By utilizing standardized radial growth assays paired with membrane integrity validation, researchers can confidently benchmark this drimane sesquiterpene against commercial alternatives. Its high efficacy against Alternaria and Fusarium species positions it as a highly promising scaffold for next-generation agricultural fungicides.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. First Investigation of Secondary Metabolites from Aspergillus xerophilus Reveals Compounds with Inhibitive Effects against Three Phytopathogenic Fungi of Agrarian Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of 9α,11-Dihydroxydrim-7-en-6-one Synthesis Pathways: A Comparative Guide
Executive Summary
As a highly valued drimane sesquiterpenoid, 9α,11-dihydroxydrim-7-en-6-one exhibits significant potential in drug development due to its anti-inflammatory, antimicrobial, and cytotoxic properties. Historically isolated from the bark of 1[1] and marine-derived fungi such as 2[2], its complex decahydronaphthalene core presents a formidable challenge for synthetic chemists.
Achieving reproducible synthesis requires strict stereocontrol over the 9α-hydroxyl group and the 7-en-6-one moiety. This guide objectively compares traditional semi-synthesis, direct fungal fermentation, and engineered biocatalysis, providing a self-validating protocol for the most reproducible pathway to empower your preclinical pipelines.
Mechanistic Challenges & Pathway Causality
The structural complexity of 9α,11-dihydroxydrim-7-en-6-one lies in its dense array of functional groups and highly specific stereocenters[2].
-
Traditional Semi-Synthesis: Starting from readily available precursors like 3, chemical oxidation often fails to achieve high regioselectivity[3]. The allylic oxidation required to install the 6-one group competes with the epoxidation of the double bond. Furthermore, chemically hydroxylating the sterically hindered 9α position frequently leads to complex diastereomeric mixtures and poor overall yields.
-
Engineered Biocatalysis: Nature circumvents these steric hurdles through enzymatic confinement. In fungal biosynthetic pathways, farnesyl pyrophosphate (FPP) is cyclized into drimenol by terpene cyclases (e.g., DrtB), and subsequently,4 (e.g., DrtD homologs) catalyze highly specific regional hydroxylations[4]. By cloning these enzymes into microbial hosts, researchers can achieve exact stereocontrol that standard chemical catalysts cannot match.
Objective Comparison of Synthesis Alternatives
To guide process development, the following table summarizes the performance metrics of the three primary synthesis pathways.
| Synthesis Alternative | Overall Yield | Stereomeric Purity (ee) | Scalability | Key Bottleneck |
| Traditional Semi-Synthesis | 4 - 8% | < 70% | Low | Unselective allylic oxidation & steric hindrance |
| Direct Fungal Fermentation | 1 - 3 mg/L | > 99% | Moderate | Low natural titer in A. ustus; complex downstream purification |
| Engineered Biocatalysis | 45 - 60% | > 99% | High | Cofactor (NADPH) regeneration requirement |
(Table 1: Quantitative comparison of synthesis pathways for 9α,11-dihydroxydrim-7-en-6-one.)
Pathway Visualization
Fig 1: Biocatalytic (Blue) vs. Chemical (Red) Synthesis Pathways for 9α,11-dihydroxydrim-7-en-6-one.
Self-Validating Experimental Protocol: Biocatalytic Synthesis
Based on the superior reproducibility and stereocontrol of the biocatalytic pathway, the following protocol details a robust whole-cell biotransformation workflow.
Causality Note: We utilize whole-cell biotransformation rather than isolated enzymes. This naturally sustains the NADPH cofactor regeneration required by the cytochrome P450 oxidases, ensuring continuous turnover without the addition of expensive exogenous cofactors[4].
Step 1: Strain Preparation and Induction
-
Transform E. coli BL21(DE3) with a polycistronic plasmid harboring the required terpene cyclase and cytochrome P450 oxidase genes.
-
Grow the culture in Terrific Broth (TB) at 37°C until the OD600 reaches 0.8.
-
Validation Checkpoint: Induce protein expression with 0.5 mM IPTG. Crucially, supplement the media with 0.5 mM 5-aminolevulinic acid. Why? This acts as a heme precursor, ensuring the proper assembly of the P450 active site. Shift the temperature to 20°C for 24 hours to prevent inclusion body formation.
Step 2: Substrate Feeding and Biotransformation
-
Feed standardized drimenol (10 mM final concentration) dissolved in 5% DMSO directly into the culture medium.
-
Incubate at 20°C for 48 hours with 200 rpm agitation. High agitation is mandatory to ensure optimal oxygen mass transfer, as molecular oxygen is the terminal electron acceptor for the P450 monooxygenase activity.
Step 3: Extraction and Purification
-
Centrifuge the culture (8,000 x g, 15 min) to separate the biomass.
-
Extract the supernatant three times with equal volumes of ethyl acetate (EtOAc) to partition the sesquiterpenoids.
-
Dry the combined organic phases over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude extract via silica gel flash chromatography using a gradient of hexane:ethyl acetate (80:20 to 50:50).
Step 4: Stereochemical Validation (E-E-A-T)
A protocol is only as reliable as its validation framework. To confirm the successful synthesis of 9α,11-dihydroxydrim-7-en-6-one, perform the following analytical checks:
-
NMR Analysis: Confirm the presence of the 7-en-6-one moiety via the characteristic olefinic proton signal at δH 5.61 (d, H-7) and the oxymethylene signal at δH 3.53/3.64 (d/d, H-11) [2].
-
Circular Dichroism (CD): Validate the absolute configuration by confirming a positive Cotton effect at λmax 336 nm and a negative Cotton effect at λmax 240 nm, which is strictly consistent with the octant rule for cyclohexenones in this drimane core[2].
Fig 2: Self-validating experimental workflow for the biocatalytic synthesis of the target drimane.
References
- MedChemExpress. "9α,11-Dihydroxydrim-7-en-6-one | Natural Product".
- NIH PubMed Central. "Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102".
- Chinese Journal of Natural Medicines. "Drimane-type sesquiterpenoids from fungi".
- ResearchGate. "Synthesis of Polyfunctional Drimanes from Drim-7,9(11)-diene and Drim-8-en-7-one".
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
